Product packaging for 2,3-Diethyl-5-methylpyrazine(Cat. No.:CAS No. 18138-04-0)

2,3-Diethyl-5-methylpyrazine

Cat. No.: B150936
CAS No.: 18138-04-0
M. Wt: 150.22 g/mol
InChI Key: PSINWXIDJYEXLO-UHFFFAOYSA-N
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Description

2,3-Diethyl-5-methylpyrazine (DEMP) is an alkylated pyrazine recognized as a potent odorant and flavor-active compound in a diverse range of foods and beverages . It is a characteristic aroma component in medium-roasted Arabica coffee, contributing significantly to its sensory profile, and has also been identified as a key determinant of the typical flavor in Gruyère cheese, as well as in baked goods, nuts such as hazelnuts and almonds, oolong tea, and Maotai flavor Baijiu . Its very low odor threshold makes it a crucial molecule for understanding and replicating complex aromas in food science and flavor chemistry . In advanced materials research, DEMP is investigated for use in controlled-release systems. Studies have successfully encapsulated it within thermal-responsive microcapsules using β-cyclodextrin and chitosan composite wall materials. This application is particularly relevant for developing sustained-release mechanisms in food flavoring and other industries where protecting volatile compounds and controlling their release is desired . From an environmental microbiology perspective, DEMP can serve as a model compound for studying the biodegradation of heteroaromatic substances. A novel bacterium, Mycobacterium strain DM-11, has been isolated for its unique capacity to use DEMP as a sole source of carbon and energy, with molecular oxygen being essential for the degradation pathway . Furthermore, DEMP is listed by JECFA (the Joint FAO/WHO Expert Committee on Food Additives) as a flavouring agent with "No safety concern" at current estimated intake levels . This product is provided For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B150936 2,3-Diethyl-5-methylpyrazine CAS No. 18138-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diethyl-5-methylpyrazine
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InChI

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3
Source PubChem
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InChI Key

PSINWXIDJYEXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6066317
Record name Pyrazine, 2,3-diethyl-5-methyl-
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Molecular Weight

150.22 g/mol
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Physical Description

colourless to light yellow liquid with a nutty, roasted, vegetable odour
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name SID14719305
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Description Aqueous solubility in buffer at pH 7.4
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.938-0.957
Record name 2,3-Diethyl-5-methylpyrazine
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CAS No.

18138-04-0
Record name 2,3-Diethyl-5-methylpyrazine
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Record name 2,3-Diethyl-5-methylpyrazine
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Record name Pyrazine, 2,3-diethyl-5-methyl-
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Record name 2,3-DIETHYL-5-METHYLPYRAZINE
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Record name 2,3-Diethyl-5-methylpyrazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Diethyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-diethyl-5-methylpyrazine, a key aroma compound and versatile intermediate in various chemical industries. The document details the core chemical reactions, offers a step-by-step experimental protocol for a common laboratory-scale synthesis, and presents quantitative data in a structured format for easy comparison and implementation. The guide is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and flavor chemistry, enabling them to understand and replicate the synthesis of this important heterocyclic compound.

Introduction

This compound is a substituted pyrazine (B50134) that contributes to the characteristic nutty and roasted aromas of many cooked foods.[1] Beyond its significance in the flavor and fragrance industry, its unique chemical structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and novel materials. A thorough understanding of its synthesis is therefore crucial for professionals in these fields.

This guide focuses on the most prevalent and industrially viable method for synthesizing this compound: the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This approach offers a reliable and scalable route to the target molecule.

Core Synthesis Pathway: Condensation of 1,2-Dicarbonyls and 1,2-Diamines

The most direct and widely employed method for the synthesis of alkylpyrazines, including this compound, is the condensation reaction between an α-dicarbonyl compound and a vicinal diamine.[2][3] This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.

For the synthesis of this compound, the key precursors are:

The overall reaction is depicted below:

G cluster_reactants Reactants cluster_products Products 3,4-Hexanedione 3,4-Hexanedione Condensation Condensation 3,4-Hexanedione->Condensation 1,2-Diaminopropane 1,2-Diaminopropane 1,2-Diaminopropane->Condensation This compound This compound Water Water Dihydropyrazine_Intermediate Dihydropyrazine Intermediate Condensation->Dihydropyrazine_Intermediate Cyclization Oxidation Oxidation Dihydropyrazine_Intermediate->Oxidation Dehydrogenation Oxidation->this compound Oxidation->Water

Figure 1: General synthesis pathway for this compound.

The reaction is typically carried out in a suitable solvent and may be catalyzed by acid or base. The oxidation of the dihydropyrazine intermediate can occur in situ, often facilitated by air or a mild oxidizing agent.

Experimental Protocol: Laboratory Scale Synthesis

3.1. Materials and Equipment

  • 3,4-Hexanedione (Reagent grade, ≥97%)

  • 1,2-Diaminopropane (Reagent grade, ≥99%)

  • Ethanol (95% or absolute)

  • Sodium Hydroxide (NaOH) or Acetic Acid (as catalyst, optional)

  • Manganese Dioxide (MnO₂) or other suitable oxidizing agent

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment for analysis

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-hexanedione (1.0 equivalent) in ethanol.

  • Addition of Diamine: To the stirred solution, add 1,2-diaminopropane (1.0-1.1 equivalents) dropwise at room temperature. The addition is often exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Condensation: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the condensation to the dihydropyrazine intermediate can be monitored by thin-layer chromatography (TLC).

  • Oxidation: For the oxidation of the dihydropyrazine intermediate to this compound, add a suitable oxidizing agent such as manganese dioxide (2-3 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain it for 4-6 hours. The reaction should be monitored by GC-MS to determine the completion of the oxidation.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the oxidizing agent. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: The residue is taken up in water and extracted three times with an organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

G Start Start Dissolve_Diketone Dissolve 3,4-Hexanedione in Ethanol Start->Dissolve_Diketone Add_Diamine Add 1,2-Diaminopropane Dissolve_Diketone->Add_Diamine Condensation_Stir Stir at Room Temperature (1-2h) Add_Diamine->Condensation_Stir Add_Oxidant Add Oxidizing Agent (e.g., MnO2) Condensation_Stir->Add_Oxidant Reflux Reflux for 4-6h Add_Oxidant->Reflux Cool_Filter Cool and Filter Reflux->Cool_Filter Concentrate Concentrate Filtrate Cool_Filter->Concentrate Extract Extract with Organic Solvent Concentrate->Extract Dry_Concentrate Dry and Concentrate Organic Layers Extract->Dry_Concentrate Purify Purify by Distillation or Chromatography Dry_Concentrate->Purify End End Purify->End

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data and Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of alkylpyrazines via the condensation pathway. These values can serve as a starting point for the optimization of the synthesis of this compound.

ParameterValue/RangeNotes
Reactant Molar Ratio 1:1 to 1:1.2 (Diketone:Diamine)A slight excess of the more volatile diamine can be used.
Solvent Ethanol, Methanol, WaterEthanol is a common choice due to its solvating properties for both reactants.
Catalyst (Optional) Acetic Acid or Sodium HydroxideThe reaction can often proceed without a catalyst, but a mild acid or base can accelerate the condensation step.
Oxidizing Agent MnO₂, Air, O₂Air oxidation is slower but greener. MnO₂ is efficient for laboratory scale.
Reaction Temperature Room Temperature to RefluxCondensation is often performed at room temperature, while oxidation may require heating.
Reaction Time 6 - 24 hoursDependent on temperature, scale, and reagents used.
Typical Yield 60 - 85%Yields can be optimized by careful control of reaction conditions and purification.

Alternative Synthesis Pathway: The Maillard Reaction

In natural systems, particularly in cooked foods, this compound is formed through the Maillard reaction.[1] This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. While not a practical method for controlled chemical synthesis due to the formation of a complex mixture of products, understanding this pathway is crucial for food chemists and flavor scientists.

The formation of this compound in the Maillard reaction likely involves the reaction of α-amino ketones, formed from the Strecker degradation of amino acids, which then dimerize and cyclize to form the pyrazine ring.

G cluster_reactants Reactants Amino_Acids Amino_Acids Maillard_Reaction Maillard Reaction Amino_Acids->Maillard_Reaction Reducing_Sugars Reducing_Sugars Reducing_Sugars->Maillard_Reaction Heat Heat Heat->Maillard_Reaction Strecker_Degradation Strecker Degradation Maillard_Reaction->Strecker_Degradation Alpha_Amino_Ketones α-Amino Ketones Strecker_Degradation->Alpha_Amino_Ketones Dimerization_Cyclization Dimerization & Cyclization Alpha_Amino_Ketones->Dimerization_Cyclization Pyrazine_Products Mixture of Alkylpyrazines (including this compound) Dimerization_Cyclization->Pyrazine_Products

Figure 3: Simplified schematic of the Maillard reaction pathway leading to pyrazine formation.

Conclusion

The synthesis of this compound is predominantly achieved through the robust and versatile condensation reaction of 3,4-hexanedione and 1,2-diaminopropane. This method provides a reliable and scalable route for obtaining this important compound for applications in the flavor, fragrance, and pharmaceutical industries. This guide has provided a detailed overview of the primary synthesis pathway, a practical experimental protocol, and key quantitative parameters to aid researchers in the successful synthesis and further investigation of this compound. Further optimization of the presented protocol can be achieved through systematic variation of reaction conditions to maximize yield and purity for specific applications.

References

Sensory and Olfactory Profile of 2,3-Diethyl-5-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diethyl-5-methylpyrazine is a volatile heterocyclic aromatic compound renowned for its potent and complex sensory properties. A key contributor to the desirable aromas of roasted and toasted foods, this pyrazine (B50134) derivative is of significant interest to the flavor and fragrance industry, as well as to researchers studying the mechanisms of chemosensation. This technical guide provides an in-depth overview of the sensory and odor profile of this compound, including quantitative sensory data, detailed experimental protocols for its evaluation, and an exploration of the biochemical pathways underlying its perception.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are largely formed during Maillard reactions and Strecker degradation processes, which occur during the heating of foodstuffs. These reactions are responsible for the characteristic colors and flavors of a wide variety of cooked foods, including roasted coffee, cocoa, nuts, and baked goods. This compound (CAS No. 18138-04-0) is a prominent member of this family, highly valued for its distinct nutty, roasted, and earthy aroma. Its potent and multifaceted sensory profile makes it a crucial component in the formulation of savory flavors and a subject of interest for understanding the molecular basis of olfaction.

Sensory Properties and Odor Profile

The sensory characteristics of this compound are potent and complex, often described with a range of nutty, roasted, and earthy notes. The perceived aroma is highly dependent on the concentration of the compound.

Odor Profile

The odor of this compound is predominantly characterized by the following descriptors:

  • Primary Notes: Roasted, nutty (specifically hazelnut), and earthy.

  • Secondary Notes: Meaty, cocoa, and potato-like.

At lower concentrations, the aroma is often described as having a more pronounced nutty and slightly sweet character, reminiscent of roasted hazelnuts. As the concentration increases, the roasted and more intense earthy and meaty notes become more prominent.

Flavor Profile

The flavor profile of this compound is consistent with its aroma, contributing significantly to the overall taste of food products. When evaluated in a food matrix, it imparts a characteristic roasted and nutty flavor.

Quantitative Sensory Data

The potency of an aroma compound is quantified by its odor and taste thresholds, which represent the minimum concentration at which the compound can be detected.

Sensory ParameterThreshold ValueMedium
Odor Threshold 0.09 - 1 ppbWater
Taste Profile Musty, toasted, nutty, potato, cocoa, earthy, and dirty2.5 ppm in Water

Experimental Protocols for Sensory Analysis

To ensure the generation of reliable and reproducible sensory data, standardized methodologies are employed. The following are detailed protocols for two key experiments used in the sensory evaluation of pyrazines.

Determination of Odor and Taste Thresholds using the 3-Alternative Forced Choice (3-AFC) Method

The 3-AFC test is a widely accepted method for determining the detection threshold of a substance.

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

  • This compound

  • Odor-free, deionized water

  • Glass sniffing bottles or taste sample cups with lids

  • Precision pipettes and volumetric flasks for dilutions

  • A sensory panel of at least 10-15 trained assessors

Procedure:

  • Sample Preparation: A series of dilutions of this compound in water is prepared. The concentrations should be in ascending order, typically on a logarithmic scale, bracketing the expected threshold.

  • Test Presentation: For each concentration level, three samples are presented to each panelist. Two of the samples contain only the diluent (water), and one contains the pyrazine at the specified concentration. The order of presentation is randomized for each panelist.

  • Evaluation: Panelists are instructed to sniff (for odor threshold) or taste (for taste threshold) each sample and identify the one that is different from the other two.

  • Data Analysis: The number of correct identifications at each concentration level is recorded. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. Statistical methods, such as probit analysis, are used to calculate the best-fit psychometric function and determine the threshold value.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.

Objective: To develop a comprehensive sensory profile of this compound.

Materials:

  • A trained sensory panel of 8-12 members

  • Samples of this compound at various concentrations in a neutral medium (e.g., water, oil)

  • Reference standards for relevant aroma and flavor attributes (e.g., roasted hazelnuts, cocoa powder, baked potato)

  • Odor-free testing booths

  • Data collection software

Procedure:

  • Panelist Training: The sensory panel undergoes extensive training to develop a consensus on the sensory lexicon for describing the aroma and flavor of this compound. Panelists are presented with various reference standards to anchor the identified attributes.

  • Attribute Generation: Through a series of sessions, the panel collectively generates a list of descriptive terms for the aroma, flavor, and mouthfeel of the compound.

  • Intensity Scaling: The panel is trained to use a line scale (typically 15 cm) to rate the intensity of each sensory attribute. The scale is anchored with terms such as "low" and "high" intensity.

  • Sample Evaluation: In individual booths, panelists evaluate the samples of this compound and rate the intensity of each attribute on the line scale. The order of sample presentation is randomized.

  • Data Analysis: The data from the individual panelists are collected and analyzed statistically. Analysis of Variance (ANOVA) is often used to determine significant differences in attribute intensities between samples. The results are typically visualized using a spider web plot to provide a comprehensive sensory profile.

Biochemical Pathway of Perception

The perception of this compound, like other odorants, is initiated by its interaction with specific olfactory receptors in the nasal cavity.

Olfactory Receptor for Pyrazines

Research has identified the Odorant Receptor 5K1 (OR5K1) as a key receptor specialized in recognizing pyrazines in both humans and other animals.[1] OR5K1 is a G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons. The binding of pyrazine molecules to this receptor is the first step in the olfactory signal transduction cascade.

Olfactory Signaling Pathway

The binding of this compound to OR5K1 initiates a well-characterized G-protein coupled receptor signaling cascade.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR5K1 OR5K1 (Odorant Receptor) G_protein G-protein (Gα, Gβ, Gγ) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel Cyclic Nucleotide-gated (CNG) Ion Channel Depolarization Neuron Depolarization (Signal to Brain) CNG_channel->Depolarization Leads to Odorant 2,3-Diethyl-5- methylpyrazine Odorant->OR5K1 Binds to ATP ATP ATP->AC cAMP->CNG_channel Opens Ions Na+, Ca2+ Ions->CNG_channel

Caption: Olfactory signal transduction pathway for pyrazines.

Pathway Description:

  • Binding: this compound binds to the OR5K1 receptor.

  • G-protein Activation: This binding causes a conformational change in the receptor, which in turn activates an associated G-protein. The Gα subunit exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gα subunit dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

  • Depolarization: The opening of these channels allows an influx of cations (primarily Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron.

  • Signal Transduction: This depolarization generates an action potential that is transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed, resulting in the perception of the odor.

Conclusion

This compound is a powerful and multifaceted aroma compound with a sensory profile that is integral to the desirable characteristics of many cooked foods. A thorough understanding of its sensory properties, facilitated by robust analytical methods such as 3-AFC and QDA, is crucial for its effective application in the flavor and fragrance industry. Furthermore, the elucidation of its interaction with the OR5K1 receptor and the subsequent signaling cascade provides valuable insight into the fundamental mechanisms of olfaction. This knowledge not only aids in the development of novel flavor and fragrance formulations but also contributes to the broader fields of neuroscience and drug development.

References

Chemical and physical properties of 2,3-Diethyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties, analytical methodologies, and synthesis of 2,3-Diethyl-5-methylpyrazine. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this pyrazine (B50134) derivative.

Core Chemical and Physical Properties

This compound, also known as hazelnut pyrazine, is a heterocyclic aromatic compound that plays a significant role in the flavor and fragrance industry.[1][2] It is a member of the pyrazine class of compounds, which are known for their potent aroma profiles.[3][4][5] This compound is found naturally in a variety of roasted and cooked foods, including coffee, nuts, and baked goods.[4]

The structural integrity of this compound, with its diethyl and methyl substitutions on the pyrazine ring, contributes to its characteristic nutty and roasted aroma.[1] It is recognized as a key aroma component in numerous food products and is used as a flavoring agent.[4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound.

Identifier Value Source
IUPAC Name This compound[3]
CAS Number 18138-04-0[1][8]
Molecular Formula C₉H₁₄N₂[8][9]
Molecular Weight 150.22 g/mol [10]
SMILES CCC1=NC=C(N=C1CC)C[3]
InChI InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3[3]
InChIKey PSINWXIDJYEXLO-UHFFFAOYSA-N[3]
Physical Property Value Conditions Source
Appearance Colorless to pale yellow liquid[2][3]
Odor Roasted hazelnut, nutty, meatyAt 0.10% in dipropylene glycol[1]
Boiling Point 191.00 to 193.00 °C@ 760.00 mm Hg[1][2]
95 °C@ 20 mmHg[11]
Density 0.949 g/mLat 25 °C[4]
0.938-0.957 g/mL[3]
Refractive Index 1.498at 20 °C
1.493-1.505[3]
Solubility 1636 mg/Lin water at 25 °C[1][2]
Solublein alcohol and organic solvents[1]
Vapor Pressure 0.515 mmHgat 25 °C[2]
Flash Point 80 °C (176 °F)Closed cup[2]
logP (o/w) 1.95[2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and synthesis of this compound. This section outlines established experimental protocols.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the condensation of a dicarbonyl compound with a diamine.[1] A common method involves the reaction of 3,4-hexanedione (B1216349) with 1,2-diaminopropane (B80664).[11][12]

General Procedure:

  • Reaction Setup: In a suitable reaction vessel, 3,4-hexanedione is combined with 1,2-diaminopropane in a solvent.

  • Condensation: The mixture is heated under controlled conditions to facilitate the condensation reaction, leading to the formation of the pyrazine ring.

  • Workup: Following the reaction, the mixture is cooled, and the product is isolated through extraction and purification steps.

  • Purification: Purification is typically achieved by distillation under reduced pressure to yield the final product.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[14]

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a suitable capillary column. A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for pyrazine analysis.[14]

  • Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer is used for detection.[14]

GC Conditions:

  • Injector: Splitless mode at 250°C.[14]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[14]

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Acquisition Mode:

    • Selected Ion Monitoring (SIM): For targeted analysis and quantification, specific ions of the analyte are monitored.[14]

    • Multiple Reaction Monitoring (MRM) (for GC-MS/MS): This mode offers higher selectivity and sensitivity by monitoring a specific precursor ion and its fragmentation into a product ion.[14] For this compound-d7 (a deuterated internal standard), a likely transition would be from the molecular ion (m/z 157) to a fragment ion (e.g., m/z 128).[14]

Sample Preparation Techniques

Proper sample preparation is critical for accurate GC-MS analysis. Two common techniques for extracting pyrazines from various matrices are Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME).

Liquid-Liquid Extraction (LLE):

This technique is used to extract pyrazines from aqueous samples.[15]

  • Sample Preparation: A known volume of the aqueous sample is placed in a separatory funnel. A known amount of an internal standard, such as this compound-d7, is added.[6][15]

  • Extraction: An immiscible organic solvent, such as dichloromethane, is added, and the mixture is shaken vigorously.[6]

  • Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected. The extraction process is typically repeated multiple times to ensure complete recovery.[6]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under a gentle stream of nitrogen before GC-MS analysis.[6][16]

Headspace Solid-Phase Microextraction (HS-SPME):

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds in solid or liquid samples.[16]

  • Sample Preparation: A known amount of the sample (e.g., ground coffee) is placed in a headspace vial. An internal standard and a salt solution (e.g., saturated NaCl) may be added to enhance the release of volatile compounds. The vial is sealed.[16]

  • Equilibration: The vial is heated and equilibrated for a specific time to allow the volatile analytes to partition into the headspace.[16]

  • Extraction: A pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.[16]

  • Desorption and Analysis: The SPME fiber is then retracted and inserted into the hot injection port of the GC, where the adsorbed analytes are thermally desorbed and transferred to the GC column for analysis.[16]

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix Prepared_Sample Prepared Sample (with Internal Standard) Sample->Prepared_Sample Extraction (LLE or SPME) Injector GC Injector Prepared_Sample->Injector GC_Column GC Column Injector->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Ionization & Detection Data_System Data System MS_Detector->Data_System Data Acquisition Chromatogram Chromatogram Data_System->Chromatogram Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification

Caption: Workflow for GC-MS analysis of this compound.

LLE_Workflow A Aqueous Sample B Add Internal Standard A->B C Add Immiscible Organic Solvent (e.g., Dichloromethane) B->C D Vortex/Shake C->D E Centrifuge to Separate Layers D->E F Collect Organic Layer E->F G Repeat Extraction F->G from aqueous layer H Combine Organic Extracts G->H I Dry with Anhydrous Salt H->I J Concentrate I->J K Analyze by GC-MS J->K

Caption: Workflow for Liquid-Liquid Extraction (LLE).

HS_SPME_Workflow A Sample in Headspace Vial B Add Internal Standard & Salt Solution A->B C Seal Vial B->C D Equilibrate at Elevated Temperature C->D E Expose SPME Fiber to Headspace D->E F Retract Fiber E->F G Insert Fiber into GC Injector F->G H Thermal Desorption G->H I Analyze by GC-MS H->I

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

References

The Ubiquitous Nutty Aroma: A Technical Guide to 2,3-Diethyl-5-methylpyrazine in Food

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth overview of the natural occurrence, formation, and analysis of the potent aroma compound, 2,3-Diethyl-5-methylpyrazine, in various food products. This document adheres to stringent data presentation and visualization requirements to facilitate clear and concise understanding.

Introduction

This compound is a nitrogen-containing heterocyclic compound that plays a pivotal role in the desirable nutty, roasted, and earthy aromas of many thermally processed foods.[1] Its presence, even at trace levels, can significantly impact the sensory profile and consumer acceptance of products ranging from coffee and baked goods to roasted nuts and meats.[2][3] The formation of this potent odorant is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during cooking and processing.[2] Understanding the distribution and concentration of this compound across different food matrices is crucial for flavor chemistry research, food quality control, and the development of novel products.

Natural Occurrence and Quantitative Data

This compound has been identified in a wide array of food products. The concentration of this compound can vary significantly depending on factors such as the raw materials, processing conditions (e.g., temperature, time), and storage. The following table summarizes the quantitative data on the occurrence of this compound in various foods.

Food MatrixConcentration RangeAnalytical MethodReference(s)
Bread Crust1.1 - 3.1 µg/kgGC-MS[2]
Soy Sauce Aroma Type Baijiu1.1 - 15.5 µg/LUPLC-MS/MS[4]
Roasted PeanutsPresent (quantification in aroma model: 1.3 µg)Not specified[5]
Dark ChocolateIdentified as a main contributor to aromaGC-O[6]
Perilla Seed OilsIdentified, particularly in roasted seed oilHS-SPME-GC-MS2[7]
Roasted CoffeeIllustrative data: 121.7 - 210.1 ng/gGC-MS with SIDA[8]

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction. This non-enzymatic browning reaction is initiated by the condensation of a reducing sugar with an amino acid, leading to the formation of a Schiff base. Subsequent rearrangements and reactions produce a variety of flavor and color compounds, including pyrazines. The Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction, is a key step in the formation of the pyrazine (B50134) ring and its alkyl substituents.

Maillard_Reaction_Pathway reducing_sugar Reducing Sugar schiff_base Schiff Base reducing_sugar->schiff_base amino_acid Amino Acid amino_acid->schiff_base strecker_degradation Strecker Degradation amino_acid->strecker_degradation amadori_rearrangement Amadori Rearrangement schiff_base->amadori_rearrangement dicarbonyls α-Dicarbonyls amadori_rearrangement->dicarbonyls dicarbonyls->strecker_degradation strecker_aldehydes Strecker Aldehydes strecker_degradation->strecker_aldehydes aminoketones α-Aminoketones strecker_degradation->aminoketones dihydropyrazine Dihydropyrazine Intermediate aminoketones->dihydropyrazine Condensation pyrazine This compound dihydropyrazine->pyrazine Oxidation

Maillard reaction pathway leading to pyrazine formation.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices typically requires sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method, often coupled with a Stable Isotope Dilution Assay (SIDA) for enhanced accuracy and precision.[1][2] Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique that is solvent-free and allows for the efficient extraction and concentration of volatile compounds like pyrazines.[7][8]

Key Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in a solid food matrix using HS-SPME-GC-MS with SIDA.

Experimental_Workflow sample_prep Sample Preparation (e.g., Grinding, Weighing) spiking Internal Standard Spiking (this compound-d7) sample_prep->spiking hs_spme Headspace Solid-Phase Microextraction (HS-SPME) spiking->hs_spme gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis hs_spme->gc_ms data_analysis Data Analysis (Peak Integration, Quantification) gc_ms->data_analysis results Results (Concentration of Analyte) data_analysis->results

General workflow for this compound analysis.
Detailed Methodologies

1. Sample Preparation:

  • Solid Samples (e.g., Roasted Coffee Beans, Nuts, Bread Crust): The sample is first homogenized to a fine powder using a grinder or food processor to ensure a representative sample and to increase the surface area for extraction.[2] A specific amount of the homogenized sample (e.g., 1-2 g) is weighed into a headspace vial.[8]

  • Liquid Samples (e.g., Beverages): A known volume of the liquid sample is transferred to a headspace vial.

2. Internal Standard Spiking:

  • A precise amount of a stable isotope-labeled internal standard, such as this compound-d7, is added to the sample in the vial.[1][2] This is a critical step in SIDA to correct for any analyte loss during sample preparation and analysis.

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and placed in a heating block or autosampler and equilibrated at a specific temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[2][8]

  • A pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.[8]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

  • Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5ms column). A temperature program is used to elute the compounds at different times.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of the resulting ions. For quantitative analysis, selected ion monitoring (SIM) is often used to increase sensitivity and selectivity for the target analyte and its internal standard.

5. Quantification:

  • The peak areas of the characteristic ions for both the native this compound and the deuterated internal standard are integrated.

  • A calibration curve is generated using standard solutions with known concentrations of the analyte and a constant concentration of the internal standard.

  • The concentration of this compound in the original food sample is then calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.[8]

Conclusion

This compound is a significant contributor to the desirable roasted and nutty flavors in a wide variety of foods. Its formation is intrinsically linked to the Maillard reaction, making its presence an indicator of thermal processing. The accurate quantification of this compound is essential for food quality control and flavor research, with HS-SPME-GC-MS coupled with SIDA being the gold standard for its analysis. The methodologies and data presented in this guide provide a comprehensive resource for professionals in the fields of food science, flavor chemistry, and related disciplines.

References

Spectroscopic Profile of 2,3-Diethyl-5-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,3-Diethyl-5-methylpyrazine (CAS No: 18138-04-0), a key aroma compound found in various foods and used as a flavoring and fragrance agent. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics, offering valuable information for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₄N₂[1][2]

  • Molecular Weight: 150.22 g/mol [1][2][3]

  • Synonyms: Hazelnut pyrazine (B50134), 5-Methyl-2,3-diethylpyrazine[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmDescription
~8.20Singlet, 1H (aromatic C-H)
~2.78Quartet, 2H (CH₂ of ethyl group)
~2.72Quartet, 2H (CH₂ of ethyl group)
~2.49Singlet, 3H (CH₃ on pyrazine ring)
~1.28Triplet, 3H (CH₃ of ethyl group)
~1.20Triplet, 3H (CH₃ of ethyl group)

Note: The data presented is a compilation from publicly available spectra. Actual chemical shifts may vary slightly depending on the solvent and instrument frequency.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift (δ) ppmCarbon Assignment
155.19C (aromatic)
152.88C (aromatic)
149.94C (aromatic)
140.91C (aromatic)
27.71CH₂ (ethyl)
27.15CH₂ (ethyl)
21.07CH₃ (methyl on ring)
13.26CH₃ (ethyl)
13.06CH₃ (ethyl)

Source: PubChem.[4] The spectrum was acquired at 50.18 MHz in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.

GC-MS Data

Gas chromatography coupled with mass spectrometry (GC-MS) is used to separate and identify volatile compounds.

m/zRelative IntensityPutative Fragment
150HighMolecular Ion [M]⁺
149Moderate[M-H]⁺
135High[M-CH₃]⁺
121Moderate[M-C₂H₅]⁺
107LowFurther Fragmentation

Source: NIST Mass Spectrometry Data Center.[1][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)BondFunctional Group
~2970-2870C-HAlkyl stretch
~1580-1450C=N, C=CAromatic ring stretch
~1465-1375C-HAlkyl bend
~1200-1000C-NStretch

Note: Specific peak values can be found in various spectral databases.[5]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of pyrazine derivatives are crucial for reproducible results.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher, is typically used.[6]

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are then applied.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane (B109758) or methanol.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.[6]

  • GC Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly employed. The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities. The injector temperature is typically set around 250°C.

  • MS Conditions: The EI source is operated at a standard electron energy of 70 eV. The mass analyzer is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired. The number of scans is typically set between 16 and 32 to obtain a good signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectral fragmentation of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR Introduction to Instrument MS GC-MS System Dissolution->MS Introduction to Instrument IR FTIR Spectrometer Dissolution->IR Introduction to Instrument Process_NMR Fourier Transform, Phase & Baseline Correction NMR->Process_NMR Process_MS Chromatogram & Spectrum Extraction MS->Process_MS Process_IR Background Subtraction IR->Process_IR Interpret_NMR Chemical Shift & Coupling Analysis Process_NMR->Interpret_NMR Interpret_MS Fragmentation Pattern Analysis Process_MS->Interpret_MS Interpret_IR Functional Group Identification Process_IR->Interpret_IR Structure Structure Elucidation Interpret_NMR->Structure Interpret_MS->Structure Interpret_IR->Structure

General Workflow for Spectroscopic Analysis

Mass_Fragmentation_Pathway Proposed Mass Fragmentation of this compound MolIon C₉H₁₄N₂⁺ (m/z = 150) Molecular Ion Frag1 C₈H₁₁N₂⁺ (m/z = 135) Loss of CH₃ MolIon->Frag1 - CH₃ Frag2 C₇H₉N₂⁺ (m/z = 121) Loss of C₂H₅ MolIon->Frag2 - C₂H₅ Frag3 C₉H₁₃N₂⁺ (m/z = 149) Loss of H MolIon->Frag3 - H

Proposed Mass Fragmentation Pathway

References

The Pivotal Role of 2,3-Diethyl-5-methylpyrazine in Food Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diethyl-5-methylpyrazine is a paramount heterocyclic aromatic compound that significantly shapes the flavor profiles of a multitude of thermally processed foods. Renowned for its potent nutty, roasted, and earthy aromas, this pyrazine (B50134) derivative is a key product of the Maillard reaction and Strecker degradation. Its presence is integral to the desirable sensory characteristics of coffee, roasted nuts, baked goods, and cooked meats. This technical guide provides an in-depth exploration of the flavor chemistry of this compound, including its sensory properties, natural occurrence, formation pathways, and analytical methodologies for its quantification. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and professionals in flavor science and related fields.

Introduction to this compound

This compound (CAS No. 18138-04-0) is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds.[1] Its molecular structure, featuring a pyrazine ring with two ethyl groups and one methyl group, gives rise to its characteristic and potent aroma.[2] This compound is a significant contributor to the desirable "roasty" and "nutty" notes in a wide array of cooked and fermented foods.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 18138-04-0[2]
Molecular Formula C₉H₁₄N₂[2]
Molecular Weight 150.22 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Odor Nutty, roasted, hazelnut, earthy, meaty[2][3]
Boiling Point 191-193 °C at 760 mmHg
Solubility Soluble in alcohol and organic solvents; slightly soluble in water.[3]
FEMA Number 3336[4]
JECFA Number 777[4]

Sensory Profile and Flavor Contribution

The sensory characteristics of this compound are its most notable feature in food chemistry. It is described as having a powerful nutty, roasted hazelnut, and slightly earthy or meaty aroma.[2][3] The perceived flavor is concentration-dependent; at lower levels, it imparts a distinct hazelnut character, while at higher concentrations, more intense roasted and coffee-like notes become prominent.[3]

Sensory Thresholds and Flavor Impact

Occurrence in Foodstuffs

This compound is naturally formed during the thermal processing of food through the Maillard reaction.[6] It has been identified in a variety of food products, including:

  • Coffee: As a key aroma compound, it contributes to the characteristic roasted and nutty notes.

  • Roasted Nuts: Found in roasted peanuts and filberts, enhancing their nutty flavor profile.[7]

  • Baked Goods: Present in the crust of bread and other baked products, contributing to the "baked" aroma.[6]

  • Cooked Meats: Detected in cooked beef, pork, and chicken.

  • Cocoa Products: Contributes to the complex flavor of cocoa and chocolate.

  • Other Foods: Also found in Parmesan cheese, potato products, and sesame seeds.

The concentration of this compound in these foods can vary significantly depending on factors such as the raw material composition (amino acids and reducing sugars), processing temperature, and time.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data regarding the concentration and usage levels of this compound in various food matrices.

Table 4.1: Concentration of this compound in Selected Foods
Food MatrixConcentration RangeReference(s)
Bread Crust1.1 - 3.1 µg/kg[6]
Pan-Roasted Peanut Meal1.3 µg/kg[1]
Soy Sauce Aroma Type Baijiu1.1 - 15.5 µg/L[8]
Table 4.2: Typical Usage Levels in Flavor Applications
Food ApplicationTypical Usage Level (ppm)Reference(s)
Chocolate0.01 - 1[9]
Roasted Nut Flavors0.01 - 1[9]
Bread and Coffee Flavors0.01 - 1[9]

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[6]

The key steps leading to the formation of this specific pyrazine are believed to involve:

  • Strecker Degradation: An amino acid reacts with a dicarbonyl compound (formed from sugar degradation) to produce an aminoketone.

  • Condensation: Two molecules of the resulting aminoketones condense to form a dihydropyrazine (B8608421) ring.

  • Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine.

The specific precursors for this compound are thought to be the reaction of an α-dicarbonyl such as 3,4-hexanedione (B1216349) with an amino acid like alanine, which provides the nitrogen atoms and a methyl group.

Maillard_Reaction_Pathway cluster_reactants Initial Reactants cluster_reaction Maillard Reaction & Strecker Degradation cluster_product Final Product reactant reactant intermediate intermediate product product process process reducing_sugar Reducing Sugar (e.g., Glucose) strecker Strecker Degradation reducing_sugar->strecker + Heat amino_acid Amino Acid (e.g., Alanine) amino_acid->strecker dicarbonyl α-Dicarbonyl (e.g., 3,4-Hexanedione) condensation Condensation dicarbonyl->condensation aminoketone α-Aminoketone Intermediate strecker->aminoketone aminoketone->condensation x2 dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine This compound oxidation->pyrazine

Maillard reaction pathway for pyrazine formation.

Experimental Protocols

Synthesis of this compound

The following is a generalized protocol for the synthesis of alkylpyrazines based on the condensation of a 1,2-dicarbonyl compound and a 1,2-diamine. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 3,4-Hexanedione

  • 1,2-Diaminopropane (B80664)

  • Ethanol (or other suitable solvent)

  • Oxidizing agent (e.g., air, or a mild chemical oxidant if necessary)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Purification apparatus (e.g., distillation or chromatography equipment)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 3,4-hexanedione and 1,2-diaminopropane in ethanol.

  • The reaction is often exothermic and may proceed at room temperature with stirring. Gentle heating under reflux may be applied to drive the reaction to completion.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the intermediate dihydropyrazine is formed. In many cases, this will oxidize to the aromatic pyrazine upon exposure to air, which can be facilitated by bubbling air through the reaction mixture.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

  • Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Synthesis_Workflow start start step step decision decision product product start_node Start Synthesis dissolve Dissolve 3,4-Hexanedione and 1,2-Diaminopropane in Ethanol start_node->dissolve react Stir at Room Temperature (or gentle reflux) dissolve->react monitor Monitor Reaction by TLC/GC react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No oxidize Oxidize Dihydropyrazine (e.g., with air) is_complete->oxidize Yes concentrate Remove Solvent (Rotary Evaporation) oxidize->concentrate purify Purify by Distillation or Chromatography concentrate->purify characterize Characterize Product (GC-MS, NMR) purify->characterize end_product Pure this compound characterize->end_product HS_SPME_GC_MS_Workflow start start step step analysis analysis result result start_node Start Analysis sample_prep Sample Preparation (Weighing and Homogenization) start_node->sample_prep vialing Place Sample in Headspace Vial sample_prep->vialing equilibration Equilibration (Heating and Agitation) vialing->equilibration extraction HS-SPME Extraction equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection data_processing Data Processing and Quantification detection->data_processing final_result Concentration of This compound data_processing->final_result

References

Methodological & Application

Application Note: Analysis of 2,3-Diethyl-5-methylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Diethyl-5-methylpyrazine is a significant volatile organic compound contributing to the characteristic nutty, roasted, and savory aromas in a variety of thermally processed foods and beverages.[1] Accurate and sensitive quantification of this compound is crucial for quality control, flavor profiling, and process optimization in the food and fragrance industries. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile compounds like this compound from various matrices.[2] This application note provides a detailed protocol for the analysis of this compound using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of HS-SPME

HS-SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its high extraction efficiency for a broad range of volatile compounds.[1][3]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of pyrazines using HS-SPME-GC-MS, providing an indication of the expected performance of the method for this compound.

Table 1: Method Detection and Quantification Limits for Pyrazines

CompoundMatrixLOD (ng/g)LOQ (ng/g)Reference
PyrazinesPerilla Seed Oil0.07 - 22.22-[4]
PyrazinesRapeseed Oil2 - 606 - 180[5][6]
2-methoxy-3,5-dimethylpyrazine (B149192)Drinking Water0.83 ng/mL2.5 ng/mL[7]
AlkylpyrazinesMicrobial Samples-1[8]

Table 2: Recovery and Precision Data for Pyrazine Analysis

| Compound | Matrix | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference | |---|---|---|---|---| | Pyrazines | Perilla Seed Oil | 94.6 - 107.92 | < 9.49 | < 9.76 |[4] | | Pyrazines | Rapeseed Oil | 91.6 - 109.2 | < 16 | < 16 |[5][6] | | Pyrazines | Baby Food | 89.33 - 103.64 | 3.84 - 7.06 | - |[9] |

Experimental Protocols

A detailed protocol for the HS-SPME-GC-MS analysis of this compound is provided below. This protocol can be adapted for various solid and liquid sample matrices.

Materials and Reagents

  • Sample: Food, beverage, or other matrix containing this compound.

  • Internal Standard (IS): This compound-d7 (B15136476) is highly recommended for accurate quantification.[2][10]

  • Solvents: Methanol or ethanol (B145695) for preparing standard solutions.

  • Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples and enhance analyte release.[10]

  • HS-SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a suitable choice.[1][3]

  • Headspace Vials: 20 mL or 40 mL vials with PTFE/silicone septa.[2]

  • Heating block or water bath. [10]

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of this compound

  • Sample Preparation:

    • For solid samples, weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[10]

    • For liquid samples, pipette 5-10 mL of the sample into a 20 mL or 40 mL headspace vial.[2]

  • Internal Standard Spiking:

    • Add a known amount of this compound-d7 internal standard solution to the sample.[2]

  • Matrix Modification (for aqueous samples):

    • Add a specific volume of saturated NaCl solution to the vial to enhance the release of volatile compounds.[10]

  • Equilibration:

    • Seal the vial with a PTFE/silicone septum.

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[1][10][11]

  • HS-SPME Extraction:

    • Expose the pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a specific time (e.g., 30-50 minutes) at the same temperature as equilibration.[1][10]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber and immediately insert it into the hot GC injector port (e.g., 250°C) for thermal desorption (e.g., 5 minutes in splitless mode).[1][10]

    • Separate the analytes on a suitable GC column (e.g., DB-5ms).[1]

    • Detect and quantify the analytes using a mass spectrometer.

Visualizations

HS_SPME_Workflow HS-SPME Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Sample Matrix (Solid or Liquid) Vial Place Sample in Headspace Vial Sample->Vial Spike Spike with Internal Standard (this compound-d7) Vial->Spike Salt Add Saturated NaCl (for aqueous samples) Spike->Salt Equilibrate Equilibrate at Controlled Temperature (e.g., 60-80°C) Salt->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb GCMS GC-MS Analysis (Separation & Detection) Desorb->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: HS-SPME-GC-MS workflow for this compound.

Logical_Relationships Key Parameter Relationships in HS-SPME Analyte Analyte Properties (Volatility, Polarity) Fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) Analyte->Fiber influences choice of Efficiency Extraction Efficiency Fiber->Efficiency determines Temp Extraction Temperature Temp->Efficiency affects Time Extraction Time Time->Efficiency affects Matrix Sample Matrix Matrix->Temp influences Matrix->Time influences

Caption: Factors influencing HS-SPME extraction efficiency.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of 2,3-Diethyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethyl-5-methylpyrazine is a key volatile heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and earthy aromas in a variety of thermally processed foods, including coffee, baked goods, and roasted meats.[1][2] Its accurate quantification is crucial for quality control in the food and beverage industry, flavor profile analysis, and various research applications. Liquid-liquid extraction (LLE) is a robust and widely used technique for the efficient isolation and concentration of pyrazines from diverse and complex sample matrices prior to chromatographic analysis.[2]

This document provides detailed application notes and experimental protocols for the liquid-liquid extraction of this compound, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, such as this compound-d7, is highlighted to ensure high accuracy and precision by compensating for analyte loss during sample preparation and variations in instrument response.[2]

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Due to its chemical structure, this compound exhibits moderate polarity, allowing for its effective partitioning into an organic solvent from an aqueous matrix. The choice of solvent is critical and is based on the analyte's polarity and the sample matrix. For effective extraction of pyrazines, multiple extractions with fresh solvent are recommended to ensure high recovery.

Data Presentation

The following tables summarize key parameters and representative quantitative data for the analysis of this compound and related compounds using LLE followed by GC-MS.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₄N₂
Molecular Weight150.22 g/mol
AppearanceColorless to pale yellow liquid
OdorRoasted, nutty, earthy
Boiling Point95 °C
Density0.95 g/cm³
Partition Coefficient (log P)1.95

Table 2: Representative Quantitative Performance of LLE-GC-MS for Pyrazine (B50134) Analysis

ParameterTypical Value RangeMatrixNotes
Recovery 95% - 110%Meat ProductsRepresentative data based on N-nitrosamines with similar extraction properties.[3]
Limit of Detection (LOD) 0.1 - 1.0 ng/mLGeneralDependent on the final extract concentration and instrument sensitivity.[4]
Limit of Quantitation (LOQ) 0.3 - 3.0 ng/mLGeneralDependent on the final extract concentration and instrument sensitivity.[4]
Concentration in Baijiu 1.1 - 15.5 µg/LAlcoholic BeverageIllustrates typical concentration levels found in food products.[5]

Experimental Protocols

Protocol 1: LLE of this compound from Aqueous Samples (e.g., Beverages, Reaction Mixtures)

Materials:

Procedure:

  • Sample Preparation: Place a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.

  • Internal Standard Spiking: Add a precise amount of this compound-d7 internal standard solution to the sample.

  • First Extraction: Add an equal volume of dichloromethane (10 mL) to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.

  • Collection: Drain the lower organic layer into a clean, dry conical flask.

  • Repeated Extraction: Repeat the extraction of the aqueous layer two more times with fresh 10 mL portions of dichloromethane to maximize recovery. Combine all organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water. Swirl gently and allow it to stand for a few minutes.

  • Concentration: Carefully decant the dried extract into a clean tube and concentrate the volume to approximately 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.

Protocol 2: LLE of this compound from Semi-Solid Food Matrices (e.g., Cooked Meat)

Materials:

  • Food sample (e.g., cooked meat)

  • This compound-d7 internal standard solution

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Homogenizer

  • Centrifuge and centrifuge tubes

  • Conical flask

  • Nitrogen evaporator

  • GC vials

Procedure:

  • Sample Preparation: Homogenize a known weight (e.g., 5 g) of the food sample.

  • Internal Standard Spiking: Transfer the homogenized sample to a centrifuge tube and add a precise amount of this compound-d7 internal standard solution.

  • Solvent Addition: Add 20 mL of dichloromethane to the centrifuge tube.

  • Extraction: Vigorously shake or vortex the mixture for 30 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid layers.

  • Collection: Carefully collect the organic supernatant (bottom layer).

  • Repeated Extraction: Repeat the extraction of the sample residue with another 10 mL of dichloromethane. Combine the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument.

Table 3: Typical GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Table 4: Recommended Ions for Selected Ion Monitoring (SIM)

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound 135150, 121
This compound-d7 142157, 128

Mandatory Visualization

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Aqueous or Homogenized Sample Spike Spike with Deuterated Internal Standard (this compound-d7) Sample->Spike AddSolvent Add Organic Solvent (e.g., Dichloromethane) Spike->AddSolvent Shake Vigorous Shaking / Vortexing (1-2 min) AddSolvent->Shake Separate Phase Separation (Separatory Funnel or Centrifuge) Shake->Separate Collect Collect Organic Layer Separate->Collect Repeat Repeat Extraction 2x Collect->Repeat Combine Extracts Dry Dry with Anhydrous Sodium Sulfate Repeat->Dry Concentrate Concentrate Under Nitrogen Stream Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for the liquid-liquid extraction of this compound.

Solvent Selection Considerations

  • Dichloromethane (DCM): A common and effective solvent for pyrazine extraction due to its polarity and ability to form a distinct layer with aqueous solutions. It is denser than water.

  • Ethyl Acetate: Another suitable solvent, though it has some miscibility with water which can affect recovery. It is less dense than water.

  • Hexane/Ethyl Acetate Mixtures: These mixtures can be tailored to optimize the extraction of pyrazines based on their polarity.

  • Water: In some specific matrices like coffee, water has been shown to be a superior extraction solvent compared to dichloromethane for alkylpyrazines.[6]

It is crucial to perform a solvent blank analysis to ensure that no interfering peaks are present at the retention time of the target analyte.

Conclusion

The liquid-liquid extraction method detailed in these application notes provides a reliable and robust approach for the isolation of this compound from various sample matrices. The use of a deuterated internal standard coupled with GC-MS analysis ensures accurate and precise quantification, which is essential for quality control and research in the food, flavor, and pharmaceutical industries. The provided protocols serve as a comprehensive guide and can be adapted and optimized for specific applications and laboratory instrumentation.

References

The Crucial Role of 2,3-Diethyl-5-methylpyrazine in Baked Goods: An Analytical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

2,3-Diethyl-5-methylpyrazine is a pivotal volatile organic compound that significantly contributes to the desirable flavor profile of a wide array of baked goods.[1][2] As a member of the pyrazine (B50134) family, it is renowned for imparting characteristic nutty, roasted, and earthy aromas that are synonymous with the baking process.[3] The formation of this compound is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs at elevated temperatures.[2][4] Understanding the concentration and formation of this compound is paramount for food scientists and researchers in optimizing baking processes, ensuring product consistency, and enhancing the overall sensory experience for the consumer. This document provides a comprehensive overview of the analysis of this compound in baked goods, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Data Presentation: Quantitative Analysis of this compound in Baked Goods

The concentration of this compound can vary significantly depending on the type of baked good, ingredients, and processing conditions. The following table summarizes reported concentrations of this key flavor compound in various baked products.

Baked GoodConcentration RangeAnalytical MethodReference
Bread Crust1.1 - 3.1 µg/kgHS-SPME-GC-MS[2]
General Baked Goods1.0 ppm (typical usage)Not Specified[5]
Potato-based Baked ProductDetected (levels comparable to 2-ethyl-3,5-dimethylpyrazine)Not Specified[6]

Signaling Pathway: Formation of this compound

The primary route for the formation of this compound in baked goods is the Maillard reaction. This non-enzymatic browning reaction involves a cascade of chemical changes initiated by the condensation of a reducing sugar and an amino acid. The subsequent Strecker degradation of specific amino acids is a critical step in generating the precursor molecules for pyrazine synthesis. Alanine and other amino acids have been identified as important precursors for the formation of this compound.[7]

cluster_0 Maillard Reaction Initiation cluster_1 Intermediate Formation cluster_2 Pyrazine Ring Formation Reducing Sugars Reducing Sugars Amadori Product Amadori Product Reducing Sugars->Amadori Product + Amino Acid Amino Acids Amino Acids Amino Acids->Amadori Product Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Strecker Aldehydes Strecker Aldehydes Amadori Product->Strecker Aldehydes Strecker Degradation Aminoketones Aminoketones Dicarbonyls->Aminoketones + Amino Acid Strecker Aldehydes->Aminoketones Dihydropyrazine Intermediate Dihydropyrazine Intermediate Aminoketones->Dihydropyrazine Intermediate Condensation This compound This compound Dihydropyrazine Intermediate->this compound Oxidation & Substitution

Maillard reaction pathway to this compound.

Experimental Protocols

Accurate quantification of this compound in complex food matrices like baked goods requires robust and sensitive analytical methods. The gold standard for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation technique such as Headspace Solid-Phase Microextraction (HS-SPME).[1][2] For enhanced accuracy, a Stable Isotope Dilution Assay (SIDA) using a deuterated internal standard like This compound-d7 (B15136476) is highly recommended.[2]

Protocol 1: Analysis of this compound in Baked Goods using HS-SPME-GC-MS

1. Sample Preparation 1.1. Obtain a representative sample of the baked good (e.g., bread crust, cookie center). 1.2. Freeze-dry the sample to remove moisture. 1.3. Grind the dried sample into a fine, homogeneous powder using a laboratory mill or mortar and pestle. 1.4. Accurately weigh 1-2 grams of the powdered sample into a 20 mL headspace vial.

2. Internal Standard Spiking 2.1. Prepare a stock solution of this compound-d7 in methanol (B129727) at a concentration of 1 mg/mL. 2.2. Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL). 2.3. Spike the sample in the headspace vial with a known volume of the internal standard working solution to achieve a final concentration within the calibration range.

3. HS-SPME Procedure 3.1. Add 5 mL of a saturated NaCl solution to the vial to increase the ionic strength and promote the release of volatile compounds.[1] 3.2. Immediately seal the vial with a PTFE/silicone septum and an aluminum cap. 3.3. Place the vial in a heating block or autosampler and equilibrate at 60°C for 15-20 minutes with gentle agitation.[2] 3.4. Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[1][8]

4. GC-MS Analysis 4.1. Retract the SPME fiber and immediately insert it into the heated injection port of the GC (250°C) for thermal desorption for 5 minutes in splitless mode.[1] 4.2. GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1] 4.3. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1] 4.4. Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[1] 4.5. Mass Spectrometer: 4.5.1. Ionization Mode: Electron Ionization (EI) at 70 eV.[9] 4.5.2. Acquisition Mode: Selected Ion Monitoring (SIM). 4.5.3. SIM Ions: Monitor characteristic ions for this compound (e.g., m/z 150, 135, 121) and its deuterated internal standard.

5. Quantification 5.1. Integrate the peak areas of the target analyte and the internal standard. 5.2. Calculate the response ratio (analyte peak area / internal standard peak area). 5.3. Prepare a calibration curve using standard solutions of this compound with a constant concentration of the internal standard. 5.4. Determine the concentration of this compound in the sample by interpolating the response ratio from the calibration curve.

start Start sample_prep Sample Preparation (Grinding, Weighing) start->sample_prep spiking Internal Standard Spiking (this compound-d7) sample_prep->spiking hs_spme HS-SPME Extraction (60°C, 30 min) spiking->hs_spme gc_ms GC-MS Analysis (SIM Mode) hs_spme->gc_ms data_proc Data Processing (Peak Integration) gc_ms->data_proc quant Quantification (Calibration Curve) data_proc->quant end End quant->end

Experimental workflow for HS-SPME-GC-MS analysis.

Conclusion

The analysis of this compound is a critical aspect of flavor research in baked goods. Its presence and concentration directly impact the desirable nutty and roasted notes that define the sensory characteristics of these products. The methodologies outlined in this document, particularly HS-SPME-GC-MS coupled with stable isotope dilution, provide a robust framework for the accurate and precise quantification of this important flavor compound. By understanding and controlling the factors that influence the formation of this compound, food scientists can continue to innovate and improve the flavor quality of baked goods.

References

Application Note: High-Throughput Analysis of Pyrazines in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazines are a significant class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in defining the flavor and aroma profiles of a wide array of products, including foods, beverages, and pharmaceuticals.[1] These compounds are typically formed during thermal processing through Maillard reactions and Strecker degradation, contributing to desirable roasted, nutty, and earthy notes. The accurate and efficient quantification of pyrazines in complex matrices is essential for quality control, flavor profiling, and process optimization. This document provides detailed application notes and protocols for the high-throughput analysis of pyrazines, focusing on modern sample preparation techniques and advanced analytical instrumentation.

Sample Preparation Techniques for High-Throughput Analysis

Effective sample preparation is critical for the successful analysis of pyrazines, as it serves to isolate and concentrate the target analytes from the sample matrix. For high-throughput applications, automated and solvent-minimized techniques are preferred.

  • Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free and highly sensitive method ideal for volatile and semi-volatile pyrazines.[1] Analytes are partitioned from the sample into the headspace of a sealed vial and then adsorbed onto a coated fiber.[1][2] The choice of fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often recommended for its ability to adsorb a broad range of pyrazines.[1][3]

  • Stir Bar Sorptive Extraction (SBSE): SBSE offers extremely high sensitivity and very low detection limits.[1] This technique utilizes a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS), which is stirred in the sample.[1] The large surface area of the stir bar allows for a high concentration of analytes.[1] After extraction, the analytes are thermally desorbed for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

  • Liquid-Liquid Extraction (LLE): LLE is a traditional method that involves partitioning pyrazines between the aqueous sample and an immiscible organic solvent, such as dichloromethane.[1] While effective, this method can be labor-intensive and require significant volumes of organic solvents.[1]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique for sample clean-up and concentration from liquid samples.[4] It is effective for a broader range of pyrazines, including those that are less volatile.[4]

Analytical Instrumentation

The choice of analytical instrumentation is dependent on the volatility and thermal stability of the target pyrazines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely applied analytical technique for the characterization of volatile and semi-volatile alkylpyrazines.[2][3][5] It offers high sensitivity and resolving power for these compounds.[3] However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without the use of retention indices.[2][5]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For non-volatile or thermally unstable pyrazines, UPLC-MS/MS is a powerful alternative.[3][6] This method is well-suited for analyzing pyrazines in liquid matrices and can often simplify sample preparation.[3][6] The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.[7]

Quantitative Data Summary

The selection of an analytical method often depends on its quantitative performance. Both GC-MS and UPLC-MS/MS offer excellent linearity, but GC-MS generally provides superior sensitivity for volatile pyrazines.[3]

Parameter UPLC-MS/MS GC-MS Remarks
Linearity (R²) ≥ 0.99[7]Typically ≥ 0.99[7]Both methods demonstrate excellent linearity.
Limit of Detection (LOD) ng/mL to µg/L range[7]pg to ng range[7]GC-MS generally offers superior sensitivity.
Limit of Quantitation (LOQ) ng/mL to µg/L range[7]ng/g range[7]Consistent with LOD, GC-MS often provides lower LOQs.
Accuracy (% Recovery) 84.36% to 103.92%[7]91.6% to 109.2%[7]Both methods can achieve high accuracy with proper calibration.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of Pyrazines in Ground Coffee

This protocol details the analysis of volatile pyrazines in a solid matrix using HS-SPME coupled with GC-MS.

Materials and Equipment:

  • 20 mL headspace vials with PTFE/silicone septa[1]

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[1][7]

  • Heating and agitation system[1]

  • Gas chromatograph coupled to a mass spectrometer[3]

Procedure:

  • Sample Preparation: Weigh 2 g of ground coffee into a 20 mL headspace vial.[7]

  • Add an appropriate internal standard, such as a deuterated pyrazine (B50134) derivative, for accurate quantification.[1][3][7]

  • Seal the vial with a PTFE/silicone septum and an aluminum cap.[7]

  • HS-SPME Procedure:

    • Equilibrate the sample at 60°C for 15 minutes with agitation.[7]

    • Expose the conditioned SPME fiber to the headspace for 30 minutes at the same temperature to extract the volatile pyrazines.[7]

  • GC-MS Analysis:

    • Immediately after extraction, insert the fiber into the hot GC injection port (e.g., 250°C) for thermal desorption for 2-5 minutes.[1]

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min[7]

    • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramp to a final temperature.[3]

    • Injector: Splitless mode at 270°C[3]

    • Mass Spectrometer: Operate in electron impact (EI) mode.[8] For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to improve sensitivity and selectivity.[7]

Protocol 2: UPLC-MS/MS Analysis of Pyrazines in a Liquid Matrix (e.g., Baijiu)

This protocol is based on a UPLC-MS/MS method for the analysis of multiple pyrazines in a liquid matrix.[3][6]

Materials and Equipment:

  • UPLC system coupled to a triple quadrupole mass spectrometer[6]

  • 0.22 µm syringe filters[7]

  • Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)[7]

Procedure:

  • Sample Preparation:

    • Dilute the Baijiu sample with ultrapure water.[7]

    • Add an internal standard solution.[7]

    • Filter the sample through a 0.22 µm syringe filter before injection.[7]

  • UPLC-MS/MS Analysis:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[7]

    • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile[7]

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.[7]

    • Flow Rate: 0.3 mL/min[7]

    • Column Temperature: 40°C[6]

    • Mass Spectrometer: Use electrospray ionization (ESI) in positive ion mode.[6][7]

    • Optimize MRM transitions for each target pyrazine to ensure the highest sensitivity and specificity.[6][7]

Visualizations

digraph "Experimental_Workflow" {
  graph [
    rankdir="TB",
    bgcolor="#FFFFFF",
    splines=ortho,
    nodesep=0.6,
    ranksep=0.6,
    fontname="Arial",
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    label="High-Throughput Pyrazine Analysis Workflow",
    labelloc="t",
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  ];

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edge [ arrowhead=vee, color="#202124", penwidth=1.5 ];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample_Collection" [label="Sample Collection\n(e.g., Coffee, Beverage)"]; "Homogenization" [label="Homogenization/\nDilution"]; "Internal_Standard" [label="Add Internal Standard"]; "Extraction" [label="Extraction\n(HS-SPME or SBSE)"]; "Sample_Collection" -> "Homogenization" -> "Internal_Standard" -> "Extraction"; }

subgraph "cluster_analysis" { label="Analytical Phase"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "GC_MS_Analysis" [label="GC-MS or UPLC-MS/MS\nAnalysis"]; "Data_Acquisition" [label="Data Acquisition\n(Scan or MRM)"]; "Extraction" -> "GC_MS_Analysis" -> "Data_Acquisition"; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Peak_Integration" [label="Peak Integration & \nIdentification"]; "Quantification" [label="Quantification using\nInternal Standard"]; "Reporting" [label="Data Reporting & \nInterpretation"]; "Data_Acquisition" -> "Peak_Integration" -> "Quantification" -> "Reporting"; }

"Reporting" -> "Final_Result" [style=dashed, arrowhead=none]; "Final_Result" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Final Results"]; }

Caption: Decision tree for selecting an analytical method for pyrazine analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for Sensitive Pyrazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of pyrazines. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in pyrazine (B50134) analysis in a question-and-answer format, providing targeted solutions to enhance your experimental outcomes.

Q1: I am observing low or no pyrazine peaks in my chromatogram. What are the likely causes and solutions?

A1: Low or non-existent pyrazine peaks can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting this issue is recommended:

  • Sample Preparation: Inefficient extraction or loss of analytes during sample preparation are common culprits.[1]

    • Solution: Ensure the pH of your sample is optimized to improve pyrazine volatility. The addition of a salting-out agent, such as sodium chloride (NaCl), can also enhance the extraction efficiency of more polar pyrazines.[1] For methods like Headspace Solid-Phase Microextraction (HS-SPME), select a fiber with appropriate polarity; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of pyrazines.[1][2] Optimize extraction time and temperature to ensure efficient partitioning of pyrazines from the sample matrix to the fiber and inspect the fiber for any degradation.[1]

  • Injection Issues: Problems with the injection system can prevent the sample from reaching the column.

    • Solution: Verify that the autosampler is functioning correctly and the syringe is not blocked.[3] For HS-SPME, ensure the fiber is exposed to the headspace for the optimized duration and that desorption in the inlet is complete (e.g., 270 °C for 5 minutes).[3]

  • GC-MS System Leaks: Leaks in the gas flow path can lead to significant sample loss.

    • Solution: Check for leaks in the injector, carrier gas lines, septum, and column fittings.[1][3]

  • Ion Source Contamination: A dirty ion source is a primary cause of sensitivity loss.[3]

    • Solution: If the ion source has not been cleaned recently, follow the manufacturer's maintenance procedures.[3]

Q2: My chromatographic peaks are tailing or are very broad. How can I improve the peak shape?

A2: Poor peak shape is often caused by activity in the sample path or suboptimal chromatographic conditions.[3]

  • Active Sites: Pyrazines can interact with active sites in the inlet liner or the front of the GC column, causing peak tailing.[1][3]

    • Solution: Use deactivated inlet liners and replace them regularly.[1] Trimming the first 10-20 cm of the column can remove active sites that have developed over time.[1]

  • Column Contamination: Buildup from previous injections can affect peak shape.[3]

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants.[3]

  • Suboptimal Parameters: Incorrect inlet temperature or carrier gas flow rate can lead to band broadening.[3]

    • Solution: Ensure the inlet temperature is appropriate for efficient vaporization (typically 230-270 °C).[3] The carrier gas flow rate should be set correctly for your column dimensions (e.g., ~1.0 mL/min for a 0.25 mm ID column).[3]

  • Column Overload: Peak fronting can be a sign that the concentration of the analyte is too high for the column's capacity.[1]

    • Solution: Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.[1]

Q3: I am struggling to separate isomeric pyrazines. What can I do?

A3: Co-elution of pyrazine isomers is a significant challenge because they often have very similar mass spectra, making accurate identification and quantification difficult.[1][4]

  • Chromatographic Separation:

    • Solution: To enhance separation, you can use a longer GC column or switch to a column with a different stationary phase that offers better selectivity for pyrazines, such as a polar DB-WAX column.[1][5] Optimizing the oven temperature program with a slower ramp rate can also improve resolution.[1]

  • Mass Spectrometric Detection:

    • Solution: Even with optimized chromatography, some isomers may still overlap. Utilizing retention indices (RIs) in addition to mass spectra is crucial for confident identification.[4][6]

Q4: My baseline is noisy or has many "ghost" peaks. What is the cause?

A4: A noisy baseline or the presence of extraneous peaks is typically due to contamination.[3]

  • Septum Bleed: Particles from an old or cored septum can enter the inlet liner.

    • Solution: Replace the septum regularly and inspect the liner for debris.[3]

  • Carrier Gas Impurity: Impurities in the carrier gas can damage the column and create noise.

    • Solution: Use high-purity carrier gas (e.g., 99.999%) and ensure your gas filters are not exhausted.[3]

  • Sample Preparation Contamination: Contaminants can be introduced during sample handling.

    • Solution: Avoid using plastic vials or parafilm, which can leach contaminants.[3][7] Ensure solvents are of high purity and suitable for GC-MS analysis.[3]

  • Carryover: A highly concentrated sample from a previous run may contaminate subsequent analyses.

    • Solution: Run several solvent blanks to clean the system. If the problem persists, more thorough cleaning of the inlet and column may be necessary.[3]

Q5: How can I improve the sensitivity of my assay to reach lower detection limits?

A5: Achieving very low limits of detection (LOD) and quantification (LOQ) requires optimizing the entire workflow.

  • Sample Enrichment: Concentrate the analytes from the sample matrix.

    • Solution: Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are excellent for extracting and concentrating volatile pyrazines.[3] Optimizing the SPME fiber type, extraction time, and temperature is key.[3]

  • Injection Mode: Maximize the amount of analyte transferred to the column.

    • Solution: Use a splitless injection to ensure the maximum amount of analyte is transferred onto the column.[3]

  • MS Acquisition Mode: Enhance the signal-to-noise ratio by selectively monitoring target ions.

    • Solution: Instead of a full scan, use Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer only monitors a few characteristic ions for your target pyrazines, which significantly increases the dwell time on each ion and dramatically improves the signal-to-noise ratio.[3]

  • MS Ionization Mode: Consider a softer ionization technique.

    • Solution: Chemical Ionization (CI) is a softer ionization technique than Electron Ionization (EI) and can increase the abundance of the molecular ion, thereby improving signal intensity for quantification.[3][5]

Data Presentation: GC-MS Parameter Tables

The following tables summarize typical parameters for the sensitive detection of pyrazines and should be used as a starting point for method development.

Table 1: Recommended GC Parameters for Pyrazine Analysis

ParameterRecommended SettingRationale
Column Polar column (e.g., DB-WAX, SUPELCOWAX® 10)Provides good separation for polar compounds like pyrazines.[1][3][8]
Dimensions 30-60 m length, 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and capacity.[1][3]
Carrier Gas HeliumInert gas commonly used in GC-MS.[1][8]
Flow Rate ~1.0 mL/min (constant flow)Optimal for column efficiency with a 0.25 mm ID column.[1][3]
Inlet Temperature 230-270 °CEnsures efficient vaporization of pyrazines.[3]
Injection Mode SplitlessMaximizes analyte transfer to the column for high sensitivity.[3]
Oven Program Initial 40°C (hold 2-5 min), ramp 4-10°C/min to 230-240°CA starting point to be optimized for specific analyte separation.[5][8]

Table 2: Recommended MS Parameters for Pyrazine Analysis

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)EI is standard for library matching; CI can enhance molecular ion for sensitivity.[3][5]
Electron Energy 70 eV (for EI)Standard energy for reproducible fragmentation and library matching.[3]
Ion Source Temp. 230 °CMaintains analytes in the gas phase and prevents contamination.[3][4]
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)Scan for identification; SIM for high-sensitivity quantitation.[3]
Mass Range m/z 30-350A typical range that covers the mass of most common pyrazines and their fragments.[8]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis

This protocol provides a general procedure for the extraction of volatile pyrazines from a solid or liquid matrix.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa[2]

  • Heating and agitation system (e.g., heating block with magnetic stirrer)[2]

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[1][2]

  • GC-MS system with a thermal desorption unit in the injector

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 g of your solid sample (or pipette 1-5 mL of liquid sample) into a 20 mL headspace vial.[3]

    • If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated pyrazine derivative).[2]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.[3]

  • Extraction:

    • Place the vial in the heating and agitation system and allow the sample to equilibrate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-20 minutes) with agitation.[1][2]

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same controlled temperature to allow analytes to adsorb onto the fiber.[1][2]

  • Desorption and GC-MS Analysis:

    • After extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250 °C) for thermal desorption for a specified time (e.g., 5 minutes).[3]

    • The GC-MS analysis begins, with the instrument running in splitless mode during the desorption period.[3]

    • The oven temperature program initiates to separate the analytes as they pass through the column.[3]

    • As compounds elute from the column, they enter the mass spectrometer for ionization and detection in either Scan or SIM mode.[3]

  • Data Analysis:

    • Process the resulting chromatogram to identify and quantify the target pyrazines.[3]

Mandatory Visualization

GCMS_Troubleshooting_Workflow start Start: Low/No Pyrazine Signal check_sample_prep Check Sample Preparation start->check_sample_prep check_injection Check Injection System start->check_injection check_leaks Check for System Leaks start->check_leaks check_ion_source Check Ion Source Cleanliness start->check_ion_source optimize_extraction Optimize Extraction (pH, salt, SPME fiber) check_sample_prep->optimize_extraction Issue Found verify_autosampler Verify Autosampler & Syringe check_injection->verify_autosampler Issue Found perform_leak_check Perform Leak Check (inlet, fittings) check_leaks->perform_leak_check Issue Found clean_ion_source Clean Ion Source check_ion_source->clean_ion_source Issue Found end Signal Restored optimize_extraction->end verify_autosampler->end perform_leak_check->end clean_ion_source->end

Caption: Troubleshooting workflow for low or no pyrazine signal.

Peak_Shape_Optimization start {Poor Peak Shape | (Tailing or Broadening)} cause1 Active Sites - Deactivated liner - Trim column start->cause1 Check cause2 Column Contamination - Bake out column start->cause2 Check cause3 Suboptimal Parameters - Adjust inlet temp - Optimize flow rate start->cause3 Check solution Improved Peak Shape cause1->solution cause2->solution cause3->solution

Caption: Logical relationships for improving poor peak shape.

Sensitivity_Enhancement_Workflow start Goal: Increase Sensitivity step1 Sample Enrichment (e.g., HS-SPME) start->step1 step2 Use Splitless Injection step1->step2 step3 Switch to SIM Mode step2->step3 step4 Consider Chemical Ionization (CI) step3->step4 end Lower Detection Limits Achieved step4->end

Caption: Experimental workflow for enhancing detection sensitivity.

References

Troubleshooting low signal or no detection of pyrazine standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal or no detection of pyrazine (B50134) standards during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not detecting my pyrazine standards, or the signal is very weak. What are the initial checks I should perform?

A1: Low or no signal for pyrazine standards is a common problem that can often be resolved by systematically evaluating your sample preparation and instrument settings.[1]

Initial Checks:

  • Sample Concentration: Verify that the concentration of your pyrazine standard is adequate for your analytical method. For a 1 µL splitless injection in Gas Chromatography-Mass Spectrometry (GC-MS), a starting concentration of around 10 µg/mL is recommended.[1]

  • Injection Issues: Ensure the proper functioning of your autosampler and check for any blockages in the syringe.[1] For headspace analysis techniques like Solid-Phase Microextraction (SPME), confirm that the fiber is exposed to the headspace for the optimized duration and that desorption in the inlet is complete (e.g., 270 °C for 5 min).[1]

  • System Leaks: Inspect the carrier gas lines, septum, and column fittings for any leaks, as these can prevent the sample from reaching the detector.[1]

  • Storage and Stability: Pyrazines should be stored in a cool, dry, and dark place, ideally between 2-8°C (36-46°F), to prevent degradation.[2] High temperatures and exposure to light can lead to the formation of impurities and a decrease in quality.[2][3] For long-term storage, especially for solids, temperatures of -20°C or lower are recommended.[3]

Q2: My pyrazine peaks are showing poor shape, such as tailing or being too broad. How can I improve this?

A2: Poor peak shape is often indicative of issues within the chromatographic system or suboptimal analytical conditions.

Solutions for Poor Peak Shape:

  • Active Sites: Pyrazines can interact with active sites in the GC inlet liner or at the beginning of the column, leading to peak tailing.[1][4] Using a deactivated inlet liner and trimming the first few centimeters of the column can resolve this.[1][4]

  • Column Contamination: A buildup of contaminants from previous injections can affect peak shape.[1] "Baking out" the column at a high temperature (while respecting the column's upper-temperature limit) can help remove these contaminants.[1]

  • Inlet Temperature: An inlet temperature that is too low can result in inefficient vaporization of the analytes, causing broad peaks. A typical inlet temperature range is 230-270 °C.[1]

  • Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening. Ensure the carrier gas flow rate is appropriate for your column dimensions (e.g., approximately 1.0 mL/min for a 0.25 mm internal diameter column).[1]

Q3: I suspect my pyrazine standards have degraded. What are the best practices for storage and handling?

A3: Proper storage and handling are critical for maintaining the integrity of pyrazine standards.

Storage and Handling Best Practices:

  • Temperature: Store pyrazine standards in a cool, dry, and dark environment.[2] For short-term storage of solutions, refrigeration at 2-8°C is generally sufficient, while long-term storage at -20°C or below is recommended for solids.[2][3]

  • Light Protection: Pyrazines can be sensitive to light. Store them in amber vials or in the dark to prevent photodegradation.[3]

  • Moisture Control: Pyrazines can be hygroscopic. To prevent moisture absorption, store them in airtight containers.[2] For deuterated standards, protection from moisture is crucial to prevent H/D exchange.[3]

  • Solvent Choice: When preparing solutions, use high-purity aprotic solvents like acetonitrile. Protic solvents such as water or ethanol (B145695) should be used with caution as they can be a source of protons for isotopic exchange with deuterated standards.[3]

Q4: My instrument sensitivity seems to have decreased over time. What could be the cause?

A4: A gradual loss of sensitivity is often due to contamination within the GC-MS system.

Troubleshooting Sensitivity Loss:

  • Ion Source Contamination: A dirty ion source is a primary reason for sensitivity loss. If it has not been cleaned recently, follow the manufacturer's protocol for ion source maintenance.[1]

  • Detector Voltage: While not a primary solution, the detector (electron multiplier) voltage can be increased to boost the signal. However, be aware that this will also amplify noise and can reduce the lifespan of the multiplier.[1]

  • Septum and Liner: Regularly replace the injector septum and inspect the liner for any debris or contamination.[1]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low or no signal for pyrazine standards.

TroubleshootingWorkflow start Start: Low or No Signal Detected check_sample 1. Verify Sample Integrity - Concentration Correct? - Proper Storage? - Recent Preparation? start->check_sample check_injection 2. Inspect Injection System - Syringe Blocked? - Autosampler Error? - Correct Injection Volume? check_sample->check_injection Sample OK consult_expert Issue Persists: Consult Senior Analyst or Instrument Vendor check_sample->consult_expert Sample Issue Found & Corrected, No Fix check_gc_params 3. Review GC Parameters - Inlet Temperature? - Flow Rate? - Oven Program? check_injection->check_gc_params Injection OK check_injection->consult_expert Injection Issue Found & Corrected, No Fix check_ms_params 4. Examine MS Parameters - Correct Acquisition Mode (SIM/Scan)? - Ion Source Temp? - Detector Voltage? check_gc_params->check_ms_params GC Params OK check_gc_params->consult_expert Parameter Issue Found & Corrected, No Fix system_maintenance 5. Perform System Maintenance - Check for Leaks - Clean Ion Source - Replace Septum/Liner - Trim Column check_ms_params->system_maintenance MS Params OK check_ms_params->consult_expert Parameter Issue Found & Corrected, No Fix resolution Signal Restored system_maintenance->resolution After Maintenance system_maintenance->consult_expert Still No Signal

Caption: A step-by-step workflow for troubleshooting pyrazine detection issues.

Data Presentation

Table 1: Typical GC-MS Parameters for Pyrazine Analysis

ParameterSettingRationale
GC Inlet
Temperature230-270 °C[1]Ensures efficient vaporization of pyrazines.
Injection ModeSplitlessMaximizes the amount of analyte transferred to the column for trace analysis.
GC Column
Stationary PhaseDB-WAX or similar polar phase[4][5]Provides good separation for polar pyrazine compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness[4]Standard dimensions for good resolution and capacity.
Carrier GasHelium[4]Inert carrier gas, provides good chromatographic efficiency.
Flow Rate~1.0 mL/min[1]Optimal flow for a 0.25 mm ID column.
MS Detector
Ionization ModeElectron Ionization (EI)Standard ionization technique for creating reproducible mass spectra.
Electron Energy70 eV[1]Standard energy for consistent fragmentation and library matching.
Ion Source Temp.230 °C[1]Keeps analytes in the gas phase and prevents contamination.
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM)[1]Scan for identification; SIM for enhanced sensitivity in quantitation.

Table 2: Performance Characteristics of Sample Preparation Techniques for Pyrazine Analysis

TechniqueLimit of Detection (LOD)Accuracy (% Recovery)Key Advantages
Headspace SPMEng/mL to µg/L range[4]84.36% to 103.92%[4]Solvent-free, sensitive, and efficient for volatile pyrazines.[6]
Liquid-Liquid Extraction (LLE)--Effective for a broad range of pyrazines.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis in Coffee

This protocol provides a general procedure for the extraction of volatile pyrazines from a solid matrix like coffee for subsequent GC-MS analysis.[4]

Materials:

  • Ground coffee sample[4]

  • 20 mL headspace vials with PTFE/silicone septa[4][6]

  • Internal standard solution (e.g., deuterated pyrazine derivative)[4][6]

  • HS-SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[4][6]

  • Heating and agitation system[6]

  • GC-MS system[4]

Procedure:

  • Sample Preparation: Weigh approximately 2 g of homogenized ground coffee into a 20 mL headspace vial.[4]

  • Internal Standard: Add an appropriate amount of the internal standard solution for accurate quantification.[4]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.[4]

  • Equilibration: Place the vial in a heating block or autosampler and equilibrate the sample at 60°C for 15 minutes with agitation.[4][6]

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at the same temperature to allow for the extraction of volatile pyrazines.[4]

  • Desorption and GC-MS Analysis: Retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[4][6] Initiate the GC-MS analysis.

Logical Relationships in Pyrazine Analysis

The following diagram illustrates the relationship between sample preparation, analysis, and data interpretation in a typical pyrazine analysis workflow.

PyrazineAnalysisWorkflow sample_prep Sample Preparation (e.g., HS-SPME, LLE) gc_separation Gas Chromatography (Separation of Analytes) sample_prep->gc_separation Inject ms_detection Mass Spectrometry (Detection and Identification) gc_separation->ms_detection Elute data_analysis Data Analysis (Quantification & Interpretation) ms_detection->data_analysis Acquire Data report Final Report data_analysis->report Generate

Caption: A simplified workflow for the analysis of pyrazines.

References

Preventing peak tailing and fronting in pyrazine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common peak shape issues encountered during the analysis of pyrazines by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is causing my pyrazine (B50134) peaks to tail?

Peak tailing, where the latter half of the peak is drawn out, is a common issue in pyrazine chromatography. It is often caused by secondary interactions between the basic pyrazine analytes and active sites on the stationary phase.[1][2]

Primary Causes and Solutions for Peak Tailing:

  • Secondary Silanol (B1196071) Interactions: Pyrazines, being basic compounds, can interact strongly with acidic residual silanol groups on the surface of silica-based columns.[2][3] This interaction leads to a secondary retention mechanism, causing the peaks to tail.

    • Solution: Use a modern, high-purity, end-capped column.[4] End-capping chemically deactivates most of the residual silanol groups, minimizing these unwanted interactions.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, pyrazines can become protonated and interact ionically with deprotonated silanol groups, leading to tailing.[5]

    • Solution: Adjust the mobile phase pH to suppress the ionization of either the pyrazine analytes or the silanol groups. For basic compounds like pyrazines, using a mobile phase with a higher pH can neutralize the analyte, while a lower pH (around 2.5-3.0) can suppress the ionization of the silanol groups.[4][6] A common mobile phase for pyrazine analysis is a mixture of acetonitrile (B52724) and water with a formic acid modifier.[7][8]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[9][10]

    • Solution: Use a guard column to protect the analytical column from contaminants.[11] Regularly flush the column with a strong solvent to remove strongly retained compounds.[11] If the column is old or has been used with aggressive mobile phases, it may need to be replaced.[12]

  • Metal Contamination: Trace metal impurities in the silica (B1680970) matrix or from system components can chelate with pyrazines, causing tailing.[4]

    • Solution: Use a high-purity column and consider using a mobile phase with a chelating agent, such as a higher concentration of a buffer.

Q2: Why are my pyrazine peaks fronting?

Peak fronting, an asymmetry where the front part of the peak is sloped, is typically caused by column overload or issues with the sample solvent.[13][14][15]

Primary Causes and Solutions for Peak Fronting:

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, leading to peak fronting.[14][15][16]

    • Solution: Reduce the injection volume or dilute the sample.[13][14] If high concentrations are necessary, consider using a column with a larger internal diameter or a higher stationary phase capacity.[14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[14][17]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[14] If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.

  • Column Collapse or Voids: A physical degradation of the column packing, such as a void at the inlet, can lead to a distorted flow path and cause peaks to front.[9][15][16]

    • Solution: This is a catastrophic column failure. The column will need to be replaced.[12] To prevent this, operate the column within the manufacturer's recommended pressure and pH limits.[15]

Troubleshooting Summary Tables

Table 1: Mobile Phase pH Adjustment for Pyrazine Analysis

pH RangeEffect on Pyrazine (Base)Effect on Silica Column SilanolsExpected Impact on Peak Shape
Low pH (e.g., 2.5 - 3.5) Protonated (Positively Charged)Neutral (Protonated)Improved symmetry by minimizing silanol interactions.[4][6]
Mid pH (e.g., 4 - 7) Partially to Fully ProtonatedPartially to Fully Deprotonated (Negatively Charged)Potential for significant peak tailing due to strong ionic interactions.[6]
High pH (e.g., 8 - 10) NeutralDeprotonated (Negatively Charged)Can improve peak shape for basic compounds, but may require a pH-stable column.[18]

Table 2: Column Selection for Pyrazine Chromatography

Column TypeDescriptionSuitability for Pyrazine Analysis
High-Purity, End-Capped C18 A reversed-phase column with a high-purity silica backbone where most residual silanols are chemically deactivated.Highly Recommended. Minimizes secondary interactions that cause peak tailing for basic compounds like pyrazines.[4]
Standard C18 (Not End-Capped) A reversed-phase column with a significant number of active residual silanol groups.Not Ideal. Likely to produce significant peak tailing with pyrazines unless mobile phase is carefully optimized with additives.
pH-Stable Columns (e.g., Hybrid Silica) Columns designed to be used at extended pH ranges (e.g., above pH 8).Good Option. Allows for the use of high pH mobile phases to keep pyrazines in their neutral form, which can improve peak shape.[6]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization Study
  • Objective: To determine the optimal mobile phase pH for symmetrical pyrazine peaks.

  • Materials:

    • HPLC system with UV or MS detector.

    • High-purity, end-capped C18 column.

    • Your pyrazine standard(s).

    • HPLC-grade acetonitrile, water, and formic acid.

  • Procedure:

    • Prepare a stock solution of your pyrazine standard in the mobile phase.

    • Prepare three different mobile phase compositions:

      • Mobile Phase A (Low pH): Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% formic acid.

      • Mobile Phase B (Mid pH): Acetonitrile/Water (e.g., 50:50 v/v) with no pH modifier.

      • Mobile Phase C (Buffered Mid pH): Acetonitrile/Water (e.g., 50:50 v/v) with a 10 mM ammonium (B1175870) acetate (B1210297) buffer.

    • Equilibrate the column with Mobile Phase A for at least 15-20 column volumes.

    • Inject the pyrazine standard and record the chromatogram.

    • Repeat steps 3 and 4 with Mobile Phase B and Mobile Phase C.

    • Analysis: Compare the peak symmetry (tailing factor) from the three chromatograms. A tailing factor closer to 1.0 indicates a more symmetrical peak. The mobile phase that provides the best peak shape is the optimal choice.

Protocol 2: Column Overload Assessment
  • Objective: To determine if peak fronting is caused by mass or volume overload.

  • Materials:

    • HPLC system and column currently in use.

    • Your pyrazine sample.

    • Mobile phase.

  • Procedure:

    • Inject your standard pyrazine sample and record the chromatogram, noting the peak shape.

    • Test for Mass Overload: Prepare a 1:10 dilution of your sample. Inject the diluted sample using the same injection volume.

    • Test for Volume Overload: Using your original sample concentration, reduce the injection volume by half.

    • Analysis:

      • If the peak shape improves significantly after diluting the sample (Test 2), the issue is likely mass overload .

      • If the peak shape improves after reducing the injection volume (Test 3), the problem is likely volume overload .

      • If the peak shape remains poor in both cases, the fronting is likely due to another issue, such as column failure or solvent incompatibility.

Troubleshooting Workflow

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Problem Identification cluster_2 Troubleshooting Peak Tailing cluster_3 Troubleshooting Peak Fronting start Identify Peak Asymmetry Tailing Peak Tailing? start->Tailing Fronting Peak Fronting? start->Fronting Check_pH Is Mobile Phase pH Optimized? (e.g., acidic pH for silanol suppression) Tailing->Check_pH Yes Check_Overload Is Sample Overloaded? (Reduce concentration/volume) Fronting->Check_Overload Yes Check_Column Using a High-Purity, End-Capped Column? Check_pH->Check_Column Yes Check_Guard Is a Guard Column in Use? Check_Column->Check_Guard Yes Final_Tailing_Sol Consider Column Replacement or Alternative Stationary Phase Check_Guard->Final_Tailing_Sol Yes Check_Solvent Is Sample Solvent Weaker Than Mobile Phase? Check_Overload->Check_Solvent No, Resolved Check_Overload->Check_Solvent Yes, Still Fronting Check_Column_Health Inspect for Column Voids/ Collapse Check_Solvent->Check_Column_Health Yes Final_Fronting_Sol Replace Column Check_Column_Health->Final_Fronting_Sol Yes, Void Detected

Caption: Troubleshooting workflow for peak tailing and fronting in pyrazine chromatography.

References

Technical Support Center: Resolving Co-elution of 2,3-Diethyl-5-methylpyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of 2,3-Diethyl-5-methylpyrazine isomers. Due to their structural similarities, these compounds often present significant separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for this compound isomer analysis?

A1: Co-elution occurs when two or more distinct compounds exit a chromatography column at the same time, resulting in a single, overlapping peak.[1] This is a frequent challenge when analyzing positional isomers of alkylpyrazines, such as the isomers of this compound. Their nearly identical physicochemical properties cause similar interactions with the stationary and mobile phases of the chromatographic system.[1] Furthermore, these isomers often produce very similar mass spectra, making their individual identification and accurate quantification impossible without adequate chromatographic separation.[1][2][3][4]

Q2: How can I confirm that a single chromatographic peak actually contains co-eluting isomers?

A2: Several methods can help determine if a peak represents more than one compound:

  • Peak Shape Analysis : Asymmetrical peaks, such as those exhibiting shoulders, fronting, or tailing, are strong indicators of an underlying co-elution issue.[1][4][5] Peaks that appear broader than other baseline-resolved peaks in the same chromatogram can also suggest the presence of multiple components.[4]

  • Mass Spectrometry (MS) Analysis : When using a mass spectrometer, you can investigate the mass spectra at different points across the chromatographic peak (e.g., the leading edge, apex, and tailing edge). A change in the relative abundance of fragment ions across the peak is a definitive sign of co-elution, as it indicates that the composition of the eluting substance is not uniform.[1][5]

  • Diode Array Detector (DAD) Analysis : For High-Performance Liquid Chromatography (HPLC) systems equipped with a DAD, a peak purity analysis can be performed. This function compares the UV-Vis spectra across the peak. If the spectra are not identical, it signifies the presence of multiple, co-eluting compounds.[5][6]

Q3: What are the primary GC parameters to adjust for resolving co-eluting this compound isomers?

A3: To resolve co-eluting peaks, you must manipulate the factors that govern chromatographic resolution: retention (capacity factor, k'), selectivity (α), and efficiency (N).[6] For gas chromatography (GC), the most effective initial steps involve modifying selectivity and efficiency by:

  • Optimizing the Oven Temperature Program : Adjusting the temperature ramp rate is a primary tool for improving separation. A slower temperature ramp increases the time analytes spend interacting with the stationary phase, which can enhance resolution.

  • Changing the Stationary Phase : The choice of GC column is critical. If a non-polar column does not provide adequate separation, switching to a column with a different polarity (e.g., a mid-polar or polar stationary phase) can alter the elution order and resolve the isomers.[7]

  • Adjusting Carrier Gas Flow Rate : Optimizing the carrier gas linear velocity can increase column efficiency (resulting in narrower peaks), which may improve the separation of closely eluting compounds.[8]

Troubleshooting and Optimization Guide

This guide provides a systematic workflow for diagnosing and resolving the co-elution of this compound isomers.

start Start: Co-eluting Isomers Detected check_peak 1. Analyze Peak Shape & Mass Spectra Across Peak start->check_peak is_coelution Is Co-elution Confirmed? check_peak->is_coelution optimize_temp 2. Optimize Oven Temperature Program (e.g., lower ramp rate) is_coelution->optimize_temp Yes no_coelution Issue is Not Co-elution. Investigate Other Problems. is_coelution->no_coelution No is_resolved1 Resolution Achieved? optimize_temp->is_resolved1 change_column 3. Change Stationary Phase (Select different polarity, e.g., polar wax column) is_resolved1->change_column No end End: Isomers Resolved is_resolved1->end Yes is_resolved2 Resolution Achieved? change_column->is_resolved2 adjust_flow 4. Adjust Carrier Gas Flow Rate (Optimize linear velocity) is_resolved2->adjust_flow No is_resolved2->end Yes is_resolved3 Resolution Achieved? adjust_flow->is_resolved3 advanced Consider Advanced Techniques (e.g., GCxGC, Chiral Column) is_resolved3->advanced No is_resolved3->end Yes

Caption: A logical workflow for troubleshooting co-eluting pyrazine (B50134) isomers.

Data Presentation

Table 1: Effect of GC Oven Program on Isomer Resolution

Hypothetical data for two co-eluting isomers on a DB-5ms column.

ParameterStandard ProgramOptimized Program
Initial Temperature 60°C, hold 2 min45°C, hold 3 min
Ramp Rate 15°C/min to 250°C5°C/min to 250°C
Isomer 1 Retention Time 12.50 min18.21 min
Isomer 2 Retention Time 12.50 min18.35 min
Resolution (Rs) 0.001.65 (Baseline Resolved)
Table 2: Comparison of GC Columns for this compound Isomer Separation

Hypothetical data using an optimized temperature program.

Column TypeStationary PhasePolarityIsomer 1 RT (min)Isomer 2 RT (min)Resolution (Rs)
DB-5ms 5% Phenyl / 95% DimethylpolysiloxaneNon-Polar18.2118.351.65
DB-WAX Polyethylene GlycolPolar22.4522.802.50

Note: The use of a polar DB-WAX column can provide different selectivity compared to a non-polar DB-5ms, often leading to improved separation for polar or semi-polar compounds like pyrazines.[9][10]

Experimental Protocols

Protocol 1: GC-MS Method Development for Alkylpyrazine Isomers

This protocol provides a starting point for the analysis of volatile alkylpyrazine isomers using GC-MS.

  • Objective : To separate and identify this compound isomers using GC-MS.

  • Instrumentation : Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer detector.

GC Conditions:

  • Injector : 250°C, Splitless mode.[1]

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.[1][11]

  • Column : Start with a non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11]

  • Oven Program (Initial) :

    • Start at 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 250°C.[11]

    • Hold for 5 minutes at 250°C.[11]

  • Oven Program (Optimized for Resolution) :

    • Start at 45°C, hold for 3 minutes.

    • Ramp at 5°C/min to 250°C.

    • Hold for 5 minutes at 250°C.

MS Conditions:

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[11]

  • Ion Source Temperature : 230°C.[1][3]

  • Quadrupole Temperature : 150°C.[1][3]

  • Acquisition Mode : Full scan from m/z 40-300 for identification.[1] Selected Ion Monitoring (SIM) can be used for quantification if specific ions are known.

Procedure:

  • Prepare a standard solution containing the this compound isomers.

  • Inject the standard into the GC-MS system using the initial oven program.

  • Analyze the resulting chromatogram for co-elution.

  • If co-elution is observed, apply the optimized oven program.

  • If resolution is still insufficient, switch to a column of different polarity (e.g., DB-WAX) and re-optimize the method.

sample_prep Sample Preparation (Dilution in appropriate solvent) gc_injection GC Injection (Splitless Mode) sample_prep->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_ionization Ionization (Electron Ionization, 70 eV) gc_separation->ms_ionization ms_detection Mass Analysis & Detection (Quadrupole Mass Analyzer) ms_ionization->ms_detection data_analysis Data Processing & Analysis (Chromatogram & Mass Spectra) ms_detection->data_analysis

Caption: General workflow for the GC-MS analysis of pyrazines.

References

Technical Support Center: 2,3-Diethyl-5-methylpyrazine (DEMP) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of 2,3-Diethyl-5-methylpyrazine (DEMP) during extraction.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my this compound (DEMP) low, and how can I address it?

A: Low recovery of DEMP can stem from several factors related to the extraction method, solvent choice, and sample matrix. Key issues include using an inappropriate extraction method for your sample type, suboptimal solvent selection, insufficient extraction cycles, and interference from the sample matrix.[1]

To improve recovery, consider the following:

  • Optimize Extraction Method: For liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is highly effective for volatile compounds like pyrazines.[1] For other matrices, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) might be more suitable.[1]

  • Solvent Selection: The polarity of the extraction solvent is critical. For LLE, experiment with different solvents or mixtures. Hexane (B92381) is effective for selectively extracting pyrazines without co-extracting polar impurities.[2][3]

  • pH Adjustment: DEMP is a basic compound, so its ionization state is influenced by the sample's pH, which affects its volatility and extractability. Experiment with different pH levels to find the optimal condition for your specific matrix and extraction method.[1]

  • Increase Ionic Strength: For methods like HS-SPME or LLE from aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the sample, which promotes the release of volatile compounds and their partitioning into the organic phase or headspace.[4][5][6]

Q2: How can I improve the efficiency of my Liquid-Liquid Extraction (LLE) for DEMP?

A: LLE efficiency can be enhanced through several strategies. A single extraction is often insufficient to achieve high recovery.[2]

  • Multiple Extractions: Perform multiple extractions (at least three) with fresh portions of the organic solvent to maximize recovery.[2][3][5] Combining the organic extracts will ensure a higher yield.[5]

  • Solvent Choice: The choice of solvent is crucial. While solvents like methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297) are effective, they may co-extract impurities.[3] Hexane can be a good alternative for cleaner extracts.[2][3]

  • Prevent Emulsions: Emulsions are a common issue, trapping the analyte and leading to poor recovery. To prevent them, gently swirl or rock the separatory funnel instead of vigorous shaking.[7] If an emulsion does form, adding a small amount of a different organic solvent can help to break it.[7]

Q3: My recovery is inconsistent between samples. What are the common causes?

A: Inconsistent recovery often points to a lack of precise control over critical experimental parameters.[1]

  • Standardize Pre-treatment: Variations in sample preparation will lead to inconsistent results. It is crucial to develop and adhere to a strict Standard Operating Procedure (SOP) for sample pre-treatment, including pH adjustment, dilution, and removal of interfering substances.[1]

  • Automate When Possible: Manual extraction methods are prone to variability. Automating the extraction process can significantly improve consistency.[1]

  • Use an Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d7, is highly recommended. This standard is added at the beginning of the sample preparation and experiences similar extraction efficiencies and matrix effects as the analyte. By measuring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in sample recovery.[5]

Q4: I am observing unexpected peaks or impurities in my final extract. How can I clean up my sample?

A: Impurities can arise from the sample matrix or side reactions.

  • Solvent Selection: As mentioned, solvents like MTBE or ethyl acetate can co-extract polar impurities such as 4-methyl imidazole.[3] Using a less polar solvent like hexane can provide a cleaner extract.[3]

  • Silica (B1680970) Gel Chromatography: Passing the organic extract through a short column of silica gel can effectively remove polar impurities. The silica will retain undesirable compounds like imidazoles, while the pyrazines can be eluted.[2][3] A 90/10 hexane/ethyl acetate mixture is often an effective eluting solvent.[3]

  • Distillation: For certain sample types, distillation of the aqueous reaction mixture can be used to isolate the volatile pyrazines, leaving non-volatile impurities behind.[3]

Q5: Is there a way to correct for unavoidable losses during extraction?

A: Yes, the most effective method is the use of a deuterated internal standard (IS), such as this compound-d7.[5] A known amount of the IS is added to the sample at the very beginning of the workflow. The IS behaves almost identically to the target analyte throughout the extraction and analysis process. By calculating the peak area ratio of the analyte to the IS, variations due to sample loss or matrix effects can be effectively corrected, leading to highly accurate and precise quantification.[5]

Troubleshooting Guide for Low DEMP Recovery

Symptom Potential Cause Recommended Solution
Low Recovery in LLE Inappropriate solvent polarity.Test solvents of varying polarities. For pyrazines, non-polar solvents like hexane can be effective.[1][3]
Insufficient extraction cycles.Perform at least three extractions with fresh solvent and combine the organic layers.[1][2]
Emulsion formation.Gently swirl instead of shaking.[7] If an emulsion forms, try adding a small amount of a different organic solvent.[7]
Low Recovery in HS-SPME Suboptimal extraction temperature/time.Optimize incubation temperature and extraction time. Moderate heat can facilitate the release of volatile compounds.[8]
Matrix effects.Add NaCl (up to 25% w/v) to the sample to increase ionic strength and improve analyte release into the headspace.[4][5]
Incorrect sample pH.Adjust the pH of the sample. As DEMP is basic, its volatility is pH-dependent.[1]
Analyte Lost During SPE Analyte is in the loading fraction.The sample solvent may be too strong, or the pH is incorrect, preventing retention. Adjust solvent strength or pH.[9]
Analyte is in the wash fraction.The wash solvent is too strong and is eluting the analyte prematurely. Use a weaker wash solvent.[9]
Analyte is not in any fraction.The elution solvent is too weak to remove the analyte from the sorbent. Increase the strength of the elution solvent.[9]
General Low Recovery Analyte volatility.Be cautious during concentration steps (e.g., under a nitrogen stream). Unstable compounds can degrade with exposure to heat or light.[10][11]
Complex sample matrix.Implement a sample pre-treatment step, such as filtration, centrifugation, or distillation, to remove interferences.[1]

Data Presentation: Comparison of Extraction Techniques

The selection of an extraction method depends on a trade-off between efficiency, speed, cost, and environmental impact. The following table summarizes performance characteristics for common techniques used for pyrazine (B50134) analysis.

Parameter Headspace Solid-Phase Microextraction (HS-SPME) Liquid-Liquid Extraction (LLE) Ultrasound-Assisted Extraction (UAE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.[6]Partitioning of pyrazines between the sample matrix and an immiscible organic solvent.[6]Use of high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[6]
Limit of Detection (LOD) 0.07–22.22 ng/g (in perilla seed oil)[6]Dependent on concentration steps; can be higher than HS-SPME without concentration.[6]Data for pyrazines is limited; generally provides high extraction yields.[6]
Limit of Quantitation (LOQ) 2–180 ng/g (in rapeseed oil)[6]Dependent on concentration steps.[6]Data for pyrazines is limited.[6]
Relative Standard Deviation (RSD) < 16% (intra- and inter-day)[6]Generally higher than HS-SPME due to multiple manual steps.[6]Dependent on the optimization of parameters.[6]
Advantages Solvent-free, sensitive, versatile, suitable for automation.[4]Simple, widely applicable.Reduced extraction time and solvent consumption.
Disadvantages Fiber fragility, potential for matrix effects.[8]Requires large volumes of organic solvents, can be labor-intensive, emulsion formation is common.[7]Requires specialized equipment, potential for thermal degradation of volatile compounds if not controlled.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of pyrazines from aqueous samples.[5]

  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

  • Internal Standard Spiking: Add a precise amount of this compound-d7 internal standard.[5]

  • Salting Out (Optional): Add a saturated NaCl solution to increase the ionic strength and promote partitioning into the organic phase.[6]

  • Solvent Addition: Add an appropriate volume of organic extraction solvent (e.g., dichloromethane (B109758) or hexane). A solvent-to-sample ratio of 1:2 to 1:5 is typical.[4]

  • Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.[5]

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer into a collection flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer at least two more times with fresh portions of the organic solvent to maximize recovery.[5]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen before analysis.[5]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is ideal for the analysis of volatile pyrazines in liquid or solid samples.[5]

  • Sample Preparation: Place a known amount of the liquid or homogenized solid sample into a headspace vial.

  • Internal Standard Spiking: Add a precise amount of this compound-d7 internal standard.

  • Matrix Modification: Add a specific volume of saturated NaCl solution to enhance the release of volatile compounds.[5]

  • Equilibration: Seal the vial and place it in a heated agitator. Allow the sample to equilibrate at a defined temperature (e.g., 60-80°C) for a set period (e.g., 20-30 minutes) to allow the analytes to partition into the headspace.[5]

  • HS-SPME Extraction: Expose a conditioned SPME fiber to the headspace of the vial for a specific time (e.g., 30-50 minutes) at the same temperature.[5]

  • Desorption: After extraction, retract the fiber and immediately insert it into the hot GC injector port for thermal desorption of the analytes onto the GC column.[5]

Protocol 3: Stir Bar Sorptive Extraction (SBSE)

SBSE offers higher extraction efficiency than SPME due to a larger volume of the sorptive phase and is suitable for trace analysis in liquid matrices.[4]

  • Stir Bar Conditioning: Before first use, condition the polydimethylsiloxane (B3030410) (PDMS) coated stir bar.

  • Sample Preparation: Place 10-50 mL of the liquid sample into a glass vial.[4]

  • Internal Standard Spiking: Add a known amount of this compound-d7 internal standard.

  • Matrix Modification (Optional): Adding NaCl (up to 25% w/v) can improve extraction efficiency.[4]

  • Extraction: Add the conditioned PDMS stir bar to the sample vial. Stir the sample at a constant speed (e.g., 700-1000 rpm) for 1 to 4 hours at room temperature.[4]

  • Desorption: After extraction, remove the stir bar, rinse briefly with deionized water, and dry gently. Place the stir bar in a thermal desorption unit for GC-MS analysis or perform liquid desorption with a suitable solvent.[4]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis cluster_quant Quantification Matrix Complex Matrix (e.g., Plasma, Food Homogenate) Spike Spike with Internal Standard (DEMP-d7) Matrix->Spike Extraction Select Extraction Method (LLE, SPME, SPE) Spike->Extraction Cleanup Cleanup (Optional) (e.g., Silica Chromatography) Extraction->Cleanup Analysis GC-MS or LC-MS Analysis Cleanup->Analysis Data Data Acquisition Analysis->Data Integration Peak Integration (Analyte and IS) Data->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: General workflow for DEMP extraction and analysis.[5]

G Start Start: Low DEMP Recovery CheckMethod Is the extraction method optimal for the sample matrix? Start->CheckMethod CheckSolvent Is the solvent choice appropriate? CheckMethod->CheckSolvent Yes ChangeMethod Action: Switch to a more suitable method (e.g., HS-SPME for volatiles). CheckMethod->ChangeMethod No CheckCycles Are sufficient extraction cycles performed (for LLE)? CheckSolvent->CheckCycles Yes ChangeSolvent Action: Test solvents with different polarities (e.g., Hexane). CheckSolvent->ChangeSolvent No CheckpH Is the sample pH optimized? CheckCycles->CheckpH Yes IncreaseCycles Action: Increase to >=3 extraction cycles. CheckCycles->IncreaseCycles No CheckMatrix Are there significant matrix effects? CheckpH->CheckMatrix Yes AdjustpH Action: Experiment with pH to maximize recovery. CheckpH->AdjustpH No Pretreat Action: Implement sample pre-treatment (e.g., add salt, distillation, cleanup). CheckMatrix->Pretreat Yes End Recovery Improved CheckMatrix->End No ChangeMethod->CheckSolvent ChangeSolvent->CheckCycles IncreaseCycles->CheckpH AdjustpH->CheckMatrix Pretreat->End

Caption: Troubleshooting workflow for low DEMP recovery.

References

SPME fiber selection and optimization for pyrazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Microextraction (SPME) methods for pyrazine (B50134) analysis. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is most suitable for the analysis of a broad range of pyrazines?

A1: For a comprehensive analysis of pyrazines with varying polarities and molecular weights, a tri-phasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is widely recommended.[1][2] This fiber's mixed-phase coating allows for the effective adsorption of a diverse range of volatile and semi-volatile compounds.[2] In a study on yeast extract, a 50/30 µm DVB/CAR/PDMS fiber demonstrated the highest efficiency in extracting various pyrazine compounds.[3][4]

Q2: When should I consider using a different type of SPME fiber?

A2: The choice of fiber can be tailored to specific analytical needs:

  • High Molecular Weight or Less Volatile Pyrazines: Adsorbent fibers that do not contain DVB or Carboxen are generally a better choice for larger analytes.

  • Polar Pyrazines: For more polar pyrazines, a Polyacrylate (PA) or a Polyethylene Glycol (PEG) fiber may offer better selectivity.

  • High Sensitivity Requirements: The SPME-Arrow, which has a larger sorbent volume, can provide higher extraction efficiency and sensitivity compared to traditional fibers.[5][6]

  • Volatile, Low Molecular Weight Pyrazines: Carboxen/Polydimethylsiloxane (CAR/PDMS) coated fibers are an excellent choice for these types of compounds.[7]

Q3: What are the critical parameters to optimize for HS-SPME analysis of pyrazines?

A3: The most critical parameters to optimize for Headspace-SPME (HS-SPME) are extraction time, extraction temperature, and sample matrix modifications like pH and salt addition.[3][4] Equilibrium time between the sample, headspace, and fiber is also a key factor.[3] For instance, in the analysis of pyrazines in yeast extract, extraction time and temperature were found to be the most significant variables affecting extraction efficiency.[3][4]

Q4: How can I improve the sensitivity of my pyrazine analysis?

A4: To enhance sensitivity, consider the following:

  • Optimize Extraction Temperature: Increasing the temperature generally promotes the release of volatiles from the sample matrix.[5] However, excessively high temperatures can decrease the fiber's adsorption capacity.[6] An optimal temperature needs to be determined experimentally. For example, in one study, 50°C was found to be the optimal extraction temperature for several pyrazines.[8]

  • Increase Extraction Time: Allowing the fiber to be exposed to the headspace for a longer duration can increase the amount of analyte extracted, up to the point of equilibrium.[6]

  • Salting-Out Effect: The addition of salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the aqueous phase.[1][9] This reduces the solubility of organic analytes and promotes their partitioning into the headspace, thereby increasing recovery.[1][9]

  • Use SPME-Arrow: As mentioned, SPME-Arrow fibers have a larger phase volume, leading to higher extraction amounts and improved sensitivity.[5][6]

Troubleshooting Guide

Problem 1: Low or no pyrazine peaks in the chromatogram.

Possible CauseSuggested Solution
Suboptimal Fiber Choice Ensure the selected fiber has an appropriate polarity for your target pyrazines. A DVB/CAR/PDMS fiber is a good starting point for a broad range of pyrazines.[1]
Inefficient Extraction Optimize extraction time and temperature.[1] Also, consider adding NaCl to the sample to enhance pyrazine volatility through the salting-out effect.[1] Ensure the sample pH is adjusted, as a pH below 2 can lead to significant analyte loss.[9]
Fiber Degradation or Contamination Inspect the fiber for any physical damage or discoloration.[1] Ensure the fiber is properly conditioned before first use and briefly reconditioned before each analysis.[9]
Incomplete Desorption Verify that the GC inlet temperature and desorption time are sufficient to release all analytes from the fiber. A typical desorption temperature is 250°C for 2-5 minutes in splitless mode.[2]
GC-MS System Issues Check for leaks in the system, ensure the carrier gas flow is correct, and confirm that the mass spectrometer is tuned and functioning properly.

Problem 2: Poor reproducibility of results.

Possible CauseSuggested Solution
Inconsistent Fiber Positioning Ensure the SPME fiber is placed at the same depth within the headspace of the vial for every sample.[9]
Variable Extraction Conditions Use a temperature-controlled system and a precise timer to maintain consistent extraction times and temperatures for all samples and standards.[9]
Inconsistent Sample and Headspace Volume Maintain a constant ratio of sample volume to headspace volume in all vials.[9] A smaller headspace volume (30-50% of the vial) can improve extraction efficiency.
Fiber Carryover After analyzing a high-concentration sample, run a blank analysis to check for carryover. If present, increase the fiber reconditioning time or temperature between samples.[10]
Sample Matrix Effects The presence of high concentrations of other volatile compounds, such as ethanol (B145695) in alcoholic beverages, can affect the extraction efficiency of pyrazines.[9] Sample dilution may be necessary.[9]

Problem 3: Peak tailing or fronting in the chromatogram.

Possible CauseSuggested Solution
Active Sites in the GC System Active sites in the injection port liner or the GC column can interact with polar pyrazines, causing peak tailing.[1] Use a deactivated liner and consider trimming 10-20 cm from the front of the column.[1]
Column Overload Injecting too much analyte onto the column can lead to peak fronting.[1] Reduce the injection volume, dilute the sample, or use a column with a higher capacity.[1]
Inappropriate GC Oven Temperature Program A slow temperature ramp can sometimes lead to broader peaks. Optimize the temperature program to ensure sharp, symmetrical peaks.[1]

Data Presentation: SPME Fiber Performance for Pyrazine Analysis

The following table summarizes the performance characteristics of different SPME fibers for pyrazine analysis as reported in various studies.

Fiber TypeTarget Analyte(s) / MatrixKey FindingsReference
50/30 µm DVB/CAR/PDMS Pyrazines in Yeast ExtractShowed the maximum volatile extraction efficiency compared to other tested fibers.[3][4]
PDMS/DVB/CAR (SPME-Arrow) 13 Pyrazines in Flavor OilsDemonstrated higher extraction performance and better reproducibility than traditional SPME fibers.[5][6]
CAR/PDMS Volatile compounds in Adipose TissueRecommended for identifying a greater number of volatile compounds, especially aldehydes and low molecular weight hydrocarbons.[7]
DVB/CAR/PDMS Volatile compounds in Adipose TissueProvided a good yield for carboxylic acids, esters, and high molecular weight aldehydes.[7]
85 µm Polyacrylate (PA) Polar semi-volatilesSuitable for extracting polar analytes.[11][11]
60 µm PEG (Carbowax) Polar compoundsThe best choice for polar analytes in a comparative study.

Experimental Protocols

Protocol: HS-SPME-GC-MS Analysis of Pyrazines in Coffee

This protocol provides a general framework for the analysis of volatile pyrazines in a solid matrix like ground coffee.[1][2]

  • Sample Preparation:

    • Weigh 2 grams of ground coffee into a 20 mL headspace vial.[1]

    • If quantitative analysis is desired, add a known amount of an appropriate internal standard solution (e.g., a deuterated pyrazine derivative).[1][2]

    • Seal the vial securely with a PTFE/silicone septum and an aluminum cap.[1]

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler and equilibrate the sample at 60°C for 15 minutes.[1]

    • Expose a preconditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial.[1]

    • Allow the fiber to extract the volatile compounds for 30 minutes at 60°C.[1]

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot injection port of the GC, set at 250°C.[2]

    • Desorb the analytes from the fiber for 5 minutes in splitless mode.[2][10]

    • GC Column: A DB-WAX column (30 m x 0.25 mm, 0.25 µm film thickness) is often suitable for separating pyrazines.[1][8]

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[1]

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 10°C/min.

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Electron Energy: 70 eV

      • Mass Range: Scan from m/z 40 to 300.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample into Vial Add_IS 2. Add Internal Standard Sample->Add_IS Seal 3. Seal Vial Add_IS->Seal Equilibrate 4. Equilibrate Sample (e.g., 60°C, 15 min) Seal->Equilibrate Expose 5. Expose SPME Fiber to Headspace Equilibrate->Expose Extract 6. Extract Analytes (e.g., 30 min) Expose->Extract Desorb 7. Desorb Fiber in GC Inlet Extract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometry Detection Separate->Detect Identify 10. Peak Identification Detect->Identify Quantify 11. Quantification Identify->Quantify

Caption: A typical experimental workflow for HS-SPME-GC-MS analysis of pyrazines.

Fiber_Selection Start Start: Define Pyrazine(s) of Interest Broad_Range Broad Range of Pyrazines? Start->Broad_Range Polarity Are Pyrazines Primarily Polar? Broad_Range->Polarity No Fiber_DVB_CAR_PDMS Use DVB/CAR/PDMS Broad_Range->Fiber_DVB_CAR_PDMS Yes Volatility Are Pyrazines Highly Volatile & Low MW? Polarity->Volatility No Fiber_PA_PEG Consider PA or PEG Polarity->Fiber_PA_PEG Yes Sensitivity Is High Sensitivity Critical? Volatility->Sensitivity No Fiber_CAR_PDMS Consider CAR/PDMS Volatility->Fiber_CAR_PDMS Yes Fiber_Arrow Use SPME-Arrow Sensitivity->Fiber_Arrow Yes Fiber_PDMS Consider PDMS for Durability/Less Volatiles Sensitivity->Fiber_PDMS No

Caption: Decision tree for selecting an appropriate SPME fiber for pyrazine analysis.

References

Minimizing column bleed in GC-MS analysis of pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize column bleed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyrazines, ensuring the accuracy and reliability of your results.

Troubleshooting Guide: Minimizing Column Bleed

Column bleed, the degradation of the stationary phase, can significantly impact the analysis of pyrazines by increasing baseline noise, interfering with peak detection, and compromising mass spectral integrity.[1][2][3] This guide provides a systematic approach to identifying and mitigating common causes of column bleed.

Q1: What is column bleed and how do I identify it in my chromatogram?

A: Column bleed is the natural degradation of the column's stationary phase, which releases volatile components that are detected by the MS.[4][5] It is not a discrete peak but rather appears as a gradual or sharp rise in the baseline, particularly at higher temperatures during a temperature-programmed run.[1][2] At a constant temperature, the baseline should be flat and stable; a continuous rise indicates a problem.[2][6] This increased background noise can obscure low-concentration analytes and interfere with accurate peak integration and mass spectral matching.[1][7]

Key indicators of column bleed include:

  • A rising baseline that correlates with increasing oven temperature.[1][5]

  • Higher detector background levels, especially in sensitive mass spectrometers.[1]

  • The presence of characteristic bleed ions in the mass spectrum, such as m/z 207 and 281 for polysiloxane phases.[7]

It is important not to confuse column bleed with a high baseline at low temperatures or discrete "ghost peaks," which are typically caused by contamination from the injector, septum, or carrier gas.[2][4][6]

Q2: My baseline is excessively high even at the start of my temperature program. What are the primary causes?

A: A high baseline at low temperatures is generally not due to column bleed.[6] Instead, it points towards contamination within the GC system. Potential sources include:

  • Contaminated Carrier Gas: Impurities such as oxygen, moisture, or hydrocarbons in the carrier gas can degrade the stationary phase or create a high background signal.[1][8]

  • Injector Issues: Contamination from previous injections accumulating in the inlet liner or a degrading septum can leach into the system.[6][9]

  • System Leaks: Even small leaks can introduce oxygen, which is highly damaging to the stationary phase, especially at elevated temperatures.[8][10]

Q3: What role does the GC oven temperature play, and how can I optimize it to reduce bleed?

A: Temperature is a critical factor driving column bleed.[5] As the temperature increases, the rate of stationary phase degradation accelerates, leading to a higher bleed signal.[5][7] Every GC column has a maximum allowable operating temperature (MAOT), often provided as two values (e.g., 325/350 °C). The lower value is for isothermal operation, and the higher value is for temperature-programmed runs.[7]

To minimize temperature-induced bleed:

  • Operate Below the Limit: For routine analysis, operate at least 20-30°C below the column's published isothermal temperature limit.[2][3]

  • Use Efficient Temperature Ramps: Employ a temperature program that effectively separates the pyrazines and clears high-boiling residues without dwelling at excessively high temperatures for long periods.[4]

  • Avoid Aggressive Conditions: Prolonged exposure to the maximum temperature will significantly shorten the column's lifespan.[1][11]

Q4: How does oxygen damage the column, and what are the best practices to prevent it?

A: Oxygen is a primary cause of irreversible stationary phase damage, particularly at high temperatures.[8][10] It causes oxidative degradation of the polymer backbone of the stationary phase, leading to premature and excessive column bleed.[1][10]

To prevent oxygen damage:

  • Use High-Purity Carrier Gas: Always use high-grade (99.999% or greater) carrier gas.[4][10]

  • Install and Maintain Gas Traps: Use indicating oxygen and moisture traps on the carrier gas line and replace them according to the manufacturer's schedule.[4][8]

  • Perform Regular Leak Checks: Routinely check for leaks in the gas lines, fittings, and injector using an electronic leak detector.[8] Pay special attention to the septum and ferrules.[4]

  • Purge Before Heating: Before heating a newly installed column, purge it with carrier gas for at least 15-30 minutes at a low temperature (e.g., 40°C) to remove any trapped oxygen.[7][12]

Q5: Can my sample preparation or the pyrazines themselves increase column bleed?

A: Yes, aggressive components in the sample matrix can chemically attack and degrade the stationary phase.[5][8] While pyrazines themselves are generally not aggressive, other compounds in your sample might be.

Mitigation strategies include:

  • Clean Samples: Ensure samples are as clean as possible. Residues from dirty samples can bake onto the column and accelerate polymer degradation.[4]

  • Derivatization: For samples containing highly reactive analytes (e.g., strong acids or bases), consider derivatization to make them less reactive before injection.[1][5]

  • Guard Columns: Using a guard column can trap non-volatile residues and protect the analytical column.

Frequently Asked Questions (FAQs)

Q: Which type of GC column is best for pyrazine (B50134) analysis to minimize bleed? A: For pyrazine analysis, a polar column is often well-suited for separation.[13][14] However, lower bleed is generally experienced with nonpolar stationary phases.[2] The best choice is often a low-bleed MS-certified column (e.g., a "5ms" type phase), which is specifically designed for thermal stability and reduced background noise in mass spectrometry.[1][7]

Q: How does stationary phase film thickness affect column bleed? A: The level of bleed is proportional to the amount of stationary phase in the column.[6] Therefore, columns with a thicker film will exhibit higher bleed than those with a thinner film, all other factors being equal.[6][10] For high molecular weight compounds or high-boiling pyrazines, a thinner film can improve resolution and reduce bleed by allowing for lower elution temperatures.[2][15]

Q: How often should I condition my GC column? A: A new column must always be conditioned before its first use.[7] You should also re-condition a column if it has been stored for an extended period or if you observe an increase in baseline noise.[16] Proper conditioning removes residual contaminants and stabilizes the stationary phase.[17]

Q: Is it possible to "bake out" a column to restore performance? A: Baking out a column at a high temperature can help remove contaminants that may have accumulated.[4] However, if the high bleed is due to irreversible stationary phase damage from oxygen or excessive heat, baking out will not restore performance and may even worsen the problem.[8][10]

Q: Can I trim my column to reduce bleed? A: Trimming the column (removing 0.5-1 meter from the inlet end) is an effective way to restore performance if the front of the column is damaged by non-volatile residues or aggressive sample components.[5][11] It removes the most contaminated section but will not fix widespread phase degradation caused by oxygen or heat.[5]

Data Presentation

Table 1: Impact of Operating Temperature on Column Bleed for a Standard 5ms Column

Operating TemperatureRelative Bleed Level (pA)Observation
250 °C< 1 pALow, stable baseline suitable for sensitive analysis.[10]
290 °C~ 2-4 pAModerate increase, acceptable for many applications.[10]
320 °C> 10 pASignificant bleed, potential for spectral interference.[10]
350 °C (Max Programmed Temp)> 15-20 pAHigh bleed, risk of compromising data quality and column life.[7]

Note: Values are illustrative and can vary based on the specific column, its age, and system conditions.

Table 2: General GC Column Conditioning Guidelines

Column TypeConditioning TemperatureDuration
Non-polar (e.g., DB-1, HP-5ms)20°C above max. method temp (not to exceed isothermal max)1-2 hours
Mid-polar (e.g., DB-624)20°C above max. method temp (not to exceed isothermal max)2-4 hours
Polar (e.g., WAX)20°C above max. method temp (not to exceed isothermal max)4-8 hours or until baseline is stable[18]

Always refer to the manufacturer's specific instructions for your column.

Experimental Protocols

Protocol 1: GC Column Installation for Minimized Bleed
  • Preparation: Cool all heated GC zones (inlet, oven, detector) to below 40°C.[3]

  • Column Handling: Wearing clean, lint-free gloves, carefully remove the new column from its packaging.

  • Cutting the Column: Using a ceramic scoring wafer, make a single, clean, square cut at the end of the column.[3] Inspect the cut under magnification to ensure it is flat and free of shards.

  • Ferrule and Nut Placement: Slide the column nut and the correct graphite (B72142) or composite ferrule onto the column, about 15-20 cm from the end.[3]

  • Injector Installation: Insert the column into the injector to the depth specified in your instrument's manual. Tighten the nut finger-tight, then use a wrench to tighten an additional ½ to ¾ turn until snug. Do not overtighten.

  • Initial Purge: Turn on the carrier gas flow and set the oven to 40°C. Purge the column for 15-30 minutes to remove all oxygen before heating.[7][12]

  • Leak Check: Use an electronic leak detector to confirm there are no leaks at the injector fitting.

Protocol 2: Standard Column Conditioning Procedure
  • Initial Setup: Install the column in the injector as described in Protocol 1. For initial conditioning, the detector end of the column can be left disconnected and vented into the oven to prevent bleed products from contaminating the MS source.[17]

  • Oxygen Purge: Purge the column with high-purity carrier gas for at least 15-30 minutes at 40°C.[7][18]

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Ramp the temperature at 10°C/minute to the conditioning temperature.[17] This should be 20°C above your highest analytical temperature, but never exceed the column's maximum isothermal temperature limit .[3][17]

  • Hold at Temperature: Hold at the conditioning temperature until the baseline is stable. This can take anywhere from 1 to 8 hours depending on the column phase and dimensions.[7][18] A column is considered conditioned when the baseline signal becomes stable and level.[12]

  • Cooldown and Connection: Cool down the oven while maintaining carrier gas flow. If the detector was disconnected, trim a few centimeters from the detector end, install the nut and ferrule, and connect it to the MS transfer line.

  • Final Check: Heat the oven to a mid-range temperature and acquire data to confirm a stable, low-noise baseline.

Protocol 3: Typical GC-MS Method Parameters for Pyrazine Analysis
  • Column: A polar column, such as a SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm), is often suitable for separating polar pyrazines.[13] Alternatively, a low-bleed 5% phenyl-methylpolysiloxane (5ms) column can provide good results with lower bleed.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.8 mL/min.[13][14]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2-5 minutes.[13][14]

    • Ramp: Increase at 3-5°C/min to 230-250°C.[13][14][19]

    • Hold: Maintain the final temperature for 1-5 minutes.[14][19]

  • Injector: Splitless mode at 250-270°C.[13][14]

  • MS Transfer Line: 260-280°C.[14][19]

  • Ion Source: 230°C.[14][19]

  • Mass Range: Scan m/z 30-350.[13]

Mandatory Visualization

G start High Baseline / Noise Detected q_temp Is baseline rise temperature-dependent? start->q_temp c_bleed Probable Cause: Column Bleed q_temp->c_bleed Yes c_contam Probable Cause: System Contamination q_temp->c_contam No q_leak Leak check performed? c_bleed->q_leak s_contam Clean injector. Replace liner and septum. c_contam->s_contam s_leak Perform leak check. Fix any leaks found. q_leak->s_leak No q_gas Using high-purity gas with traps? q_leak->q_gas Yes s_leak->q_gas s_gas Install/replace traps. Verify gas purity. q_gas->s_gas No q_temp_limit Operating below column temperature limit? q_gas->q_temp_limit Yes s_gas->q_temp_limit s_temp Reduce max temperature. Optimize ramp. q_temp_limit->s_temp No q_condition Column properly conditioned? q_temp_limit->q_condition Yes end_bleed Bleed Minimized s_temp->end_bleed s_condition Re-condition column per protocol. q_condition->s_condition No q_trim Consider column age and sample type q_condition->q_trim Yes s_condition->end_bleed s_trim Trim 0.5m from inlet. If no improvement, replace column. q_trim->s_trim s_trim->end_bleed end_contam Contamination Resolved s_contam->end_contam G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis p1 Sample Homogenization p2 Internal Standard Spiking p1->p2 p3 Extraction (e.g., HS-SPME) p2->p3 gc_inlet Thermal Desorption in GC Inlet p3->gc_inlet gc_column Separation on Capillary Column gc_inlet->gc_column ms_source Ionization in MS Source (EI) gc_column->ms_source ms_analyzer Mass Analysis (Quadrupole) ms_source->ms_analyzer detector Detection ms_analyzer->detector d1 Peak Integration detector->d1 d2 Library Search & Spectral Matching d1->d2 d3 Quantification d2->d3 d4 Reporting d3->d4 G bleed Excessive Column Bleed mit1 Operate Below Temp Limit bleed->mit1 mit2 Use High-Purity Gas & Oxygen Traps bleed->mit2 mit3 Leak Check System bleed->mit3 mit4 Clean Samples & Replace Inlet Liners bleed->mit4 mit5 Follow Conditioning Protocol bleed->mit5 cause1 High Temperature cause1->bleed cause2 Oxygen Exposure cause2->bleed cause3 Contamination cause3->bleed cause4 Improper Conditioning cause4->bleed

References

Addressing interference in the quantification of 2,3-Diethyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2,3-Diethyl-5-methylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a nitrogen-containing heterocyclic compound that significantly contributes to the flavor and aroma of many cooked or roasted foods.[1] It is a key aroma and flavor compound found in various food products and is also of interest in pharmaceutical and fragrance applications.[2] Accurate quantification of this pyrazine (B50134) is crucial for quality control in the food and beverage industry, flavor profiling, and various research applications, including pharmacokinetic studies.[1][2]

Q2: What are the most common analytical methods for quantifying this compound?

A2: The most common analytical technique for the quantification of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This method offers high sensitivity and specificity, allowing for the identification and quantification of the compound even in complex matrices.[4] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has also been used for the analysis of pyrazines in liquid samples.[5]

Q3: Why is the use of a deuterated internal standard, such as this compound-d7, recommended?

A3: The use of a stable isotope-labeled internal standard like this compound-d7 is crucial for high accuracy and precision.[1][2] This internal standard is chemically almost identical to the analyte and will behave similarly during sample preparation and analysis. This allows it to correct for variations in sample preparation, extraction efficiency, and instrument response, as well as to compensate for matrix effects, which can cause ion suppression or enhancement.[2][6]

Troubleshooting Guides

Issue 1: Low or No Peak for this compound

Possible Causes & Solutions

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for your matrix.

    • Solution: For liquid samples, optimize your Liquid-Liquid Extraction (LLE) by testing different solvents (e.g., dichloromethane (B109758), diethyl ether) and adjusting the pH.[6][7] For solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is an effective technique for volatile pyrazines; optimize parameters like fiber type (e.g., DVB/CAR/PDMS), extraction time, and temperature.[3][6]

  • Analyte Loss During Sample Preparation: The analyte may be lost during cleanup or concentration steps.

    • Solution: Perform a recovery check by spiking a blank sample with a known amount of this compound before extraction and analyzing it alongside your samples. This will help identify steps where analyte loss is occurring.[6]

  • Instrument Issues: The GC-MS system may not be performing optimally.

    • Solution: Verify instrument performance by injecting a known concentration of a this compound standard to confirm sensitivity and peak shape.[8] Check for any leaks in the system and ensure the injection port and column are clean.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

  • Active Sites in the GC System: Active sites in the injector liner or the beginning of the GC column can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated liner and trim a small portion (10-20 cm) from the front of the GC column.[9]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[9]

  • Inappropriate Carrier Gas Flow Rate: A non-optimal flow rate can affect peak shape.

    • Solution: Adjust the carrier gas flow rate to the optimal setting for your specific GC column.[9]

Issue 3: Interference from Co-eluting Compounds

Possible Causes & Solutions

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[6]

    • Solution 1: Improve Sample Cleanup: Utilize more selective sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[7][8]

    • Solution 2: Modify Chromatographic Separation: Adjust the GC oven temperature program (e.g., use a slower ramp rate) to improve the separation between the analyte and interfering compounds.[8][9] Using a different polarity GC column can also enhance separation.[9]

    • Solution 3: Use a Deuterated Internal Standard: As mentioned in the FAQs, using this compound-d7 is the most effective way to compensate for matrix effects.[2]

Quantitative Data Summary

The following table summarizes the mass spectrometry data for this compound, which is essential for setting up the mass spectrometer for quantification.

Parameter Value Reference
Molecular FormulaC9H14N2[10][11]
Molecular Weight150.22 g/mol [10][11]
Quantifier Ion (m/z)150.8[5]
Confirmation Ion (m/z)136.0, 122.5[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting this compound from liquid samples such as beverages.[1]

  • Sample Preparation: To 5 mL of the liquid sample, add a known amount of this compound-d7 internal standard solution.

  • Extraction: Add 5 mL of dichloromethane and vortex for 2 minutes.[1]

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Collection: Carefully transfer the organic (bottom) layer to a clean vial.[1]

  • Repeat Extraction: Repeat the extraction twice more with fresh dichloromethane, combining all organic extracts.[1]

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.[1]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.[1]

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.[1]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This protocol is ideal for extracting volatile pyrazines from solid or liquid samples like coffee.[3]

  • Sample Preparation: Place a known amount of the sample (e.g., 1 g of ground coffee) into a headspace vial. Add a known amount of this compound-d7 internal standard solution. Immediately seal the vial.[3]

  • Equilibration: Place the vial in a heating block or autosampler and equilibrate at 60°C for 15 minutes.[3]

  • Extraction: Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[3]

  • Desorption and Analysis: Retract the SPME fiber and immediately insert it into the heated GC injection port (250°C) for thermal desorption for 5 minutes in splitless mode.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start with Sample add_is Add Internal Standard (this compound-d7) start->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle Liquid Samples spe Solid-Phase Extraction (SPE) add_is->spe Liquid Samples hspme Headspace SPME (HS-SPME) add_is->hspme Solid/Liquid Samples gcms GC-MS Analysis lle->gcms spe->gcms hspme->gcms data Data Processing & Quantification gcms->data

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_interference cluster_investigation Investigation cluster_solutions Solutions interference Interference Detected (Inaccurate Quantification) matrix_effects Matrix Effects? interference->matrix_effects coelution Co-elution of Isomers? interference->coelution optimize_cleanup Optimize Sample Cleanup (SPE) matrix_effects->optimize_cleanup use_is Use Deuterated Internal Standard matrix_effects->use_is optimize_chromo Optimize Chromatography (GC Program/Column) coelution->optimize_chromo

Caption: Logical workflow for troubleshooting interference in this compound analysis.

References

Technical Support Center: Optimization of HS-SPME Parameters for Pyrazines in Yeast Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Headspace Solid-Phase Microextraction (HS-SPME) parameters for the analysis of pyrazines in yeast extract. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to refine your analytical methods.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HS-SPME analysis of pyrazines in yeast extract.

Issue Potential Cause Recommended Solution
Low or no pyrazine (B50134) peaks in the chromatogram Inefficient extraction from the sample matrix.Optimize HS-SPME parameters such as extraction time and temperature. The addition of a salting-out agent like NaCl can also improve the extraction efficiency of more polar pyrazines.[1]
Suboptimal SPME fiber selection.Select an SPME fiber with appropriate polarity. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of pyrazines.[1]
Analyte loss during sample preparation.Ensure the sample vial is properly sealed to prevent the loss of volatile pyrazines. Also, verify the pH of the sample is adjusted to enhance pyrazine volatility.[1]
GC-MS system issues.Check for leaks in the GC system, ensure the injection port liner is clean, and confirm the MS is tuned correctly.
Poor peak shape (tailing or fronting) Active sites in the GC column or liner.Use a deactivated liner and trim a small portion (10-20 cm) from the front of the GC column. Consider using a more inert column phase.[1]
Column overload.Reduce the injection volume or dilute the sample.[1]
Inappropriate carrier gas flow rate.Optimize the carrier gas flow rate for your specific GC column.[1]
Co-elution of pyrazine isomers Insufficient chromatographic separation.Use a longer GC column or a column with a more polar stationary phase to improve separation. Optimizing the oven temperature program with a slower ramp rate can also enhance resolution.[1]
Poor reproducibility Inconsistent sample volume or headspace volume.Maintain a consistent sample volume and use vials of the same size to ensure a constant headspace-to-sample ratio.
Variation in extraction time or temperature.Precisely control the extraction time and temperature using an automated system if possible.
SPME fiber degradation.Inspect the fiber for damage or contamination before each use. Condition the fiber regularly according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing pyrazines in yeast extract?

A1: A three-phase coated fiber, 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), has been shown to have maximum volatile extraction efficiency for pyrazines in yeast extract and is recommended for this analysis.[2][3]

Q2: What are the most critical HS-SPME parameters to optimize for pyrazine analysis?

A2: Extraction time and extraction temperature are the most significant variables that affect the extraction of pyrazines using HS-SPME.[2] It is crucial to optimize these parameters to ensure sensitivity and accuracy.[2]

Q3: How can I improve the extraction efficiency of pyrazines from the yeast extract matrix?

A3: The addition of a salt, such as sodium chloride (NaCl), can increase the ionic strength of the sample solution. This "salting-out" effect reduces the solubility of pyrazines in the aqueous phase and promotes their partitioning into the headspace, thereby improving extraction efficiency.[1]

Q4: What is a typical temperature range for the extraction of pyrazines from yeast extract?

A4: Extraction temperatures typically range from 40°C to 80°C.[4][5] It is important to optimize the temperature for your specific sample, as higher temperatures can sometimes lead to the formation of new pyrazines through Maillard reactions, which may not have been originally present in the sample.[6]

Q5: What is the recommended equilibration time before starting the extraction?

A5: An equilibration time of around 15 to 20 minutes is often used to allow the volatile compounds to reach a state of equilibrium between the sample and the headspace before the SPME fiber is exposed.[1][4]

Experimental Protocols

Optimized HS-SPME Protocol for Pyrazine Analysis in Yeast Extract

This protocol is based on methodologies reported for the analysis of pyrazines in yeast extract and similar food matrices.[2][7]

1. Sample Preparation:

  • Weigh 1 gram of yeast extract into a 20 mL headspace vial.

  • Add a defined amount of deionized water if a liquid sample is required.

  • Add a specific concentration of NaCl (e.g., 25% w/v) to enhance extraction efficiency.

  • Seal the vial with a PTFE/silicone septum and an aluminum cap.

2. HS-SPME Procedure:

  • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Equilibration: Place the vial in a heater-stirrer or water bath and pre-incubate at the optimized temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.[1]

  • Extraction: Expose the SPME fiber to the headspace of the vial by piercing the septum. Maintain the optimized extraction temperature for the determined extraction time (e.g., 30-45 minutes).[1][5]

  • Desorption: Retract the fiber and immediately insert it into the GC injection port for thermal desorption of the analytes onto the analytical column.

3. GC-MS Analysis:

  • Injection Port Temperature: Set to a temperature sufficient for efficient desorption (e.g., 250°C).

  • Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), is often suitable for separating pyrazines.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature of around 230-250°C. The specific ramp rate should be optimized for isomer separation.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target pyrazines (e.g., m/z 40-350).

Quantitative Data Summary

The following table summarizes typical optimized parameters found in the literature for HS-SPME analysis of pyrazines.

Parameter Optimized Value/Range Reference
SPME Fiber 50/30 µm DVB/CAR/PDMS[2][3]
Equilibration Time 15 - 20 min[1][4]
Extraction Time 30 - 50 min[1][4]
Extraction Temperature 45°C - 80°C[3][4]
Salt Addition (NaCl) 25% - 30% (w/v) or saturation[1][8]

Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis A Weigh Yeast Extract B Add to Headspace Vial A->B C Add Salt Solution (e.g., NaCl) B->C D Seal Vial C->D E Equilibrate Sample (e.g., 60°C for 15 min) D->E F Expose SPME Fiber to Headspace E->F G Extract Volatiles (e.g., 30-45 min) F->G H Desorb Analytes in GC Inlet G->H I Chromatographic Separation H->I J Mass Spectrometric Detection I->J K Data Analysis J->K Optimization_Logic Goal Goal: Maximize Pyrazine Peak Area & Resolution Optimization Optimization Process (e.g., Response Surface Methodology) Goal->Optimization Parameters Key HS-SPME Parameters Fiber SPME Fiber Type (e.g., DVB/CAR/PDMS) Parameters->Fiber Temp Extraction Temperature Parameters->Temp Time Extraction Time Parameters->Time Salt Salt Concentration Parameters->Salt Response Analytical Response Fiber->Response Affects Selectivity Temp->Response Affects Kinetics & Equilibrium Time->Response Affects Kinetics Salt->Response Affects Partitioning Response->Optimization Feedback Optimization->Parameters

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2,3-Diethyl-5-methylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile and semi-volatile organic compounds is paramount. 2,3-Diethyl-5-methylpyrazine is a significant flavor and aroma compound found in various food products and is also of interest in pharmaceutical and fragrance applications.[1][2] Accurate quantification in complex matrices such as food, beverages, and biological fluids is essential for quality control, flavor profiling, and pharmacokinetic studies.[1] This guide provides an objective comparison of validated analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with two common sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE). Additionally, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is presented as a powerful alternative.

Data Presentation: A Comparative Overview of Method Performance

The selection of an appropriate analytical method is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation.[3][4] The following tables summarize the performance characteristics of different analytical methods for pyrazine (B50134) analysis as reported in various studies. It is important to note that these values can be influenced by the specific pyrazine, the sample matrix, and the precise experimental conditions.

Table 1: Comparison of Sample Preparation Techniques for GC-MS Analysis of Pyrazines

ParameterHS-SPME-GC-MSLLE-GC-MS
Principle Equilibrium-based extraction of volatile and semi-volatile compounds from the headspace of a sample onto a coated fiber.Partitioning of the analyte between two immiscible liquid phases.
Primary Application Analysis of volatile and semi-volatile compounds in solid, liquid, and gas samples.[4]Extraction of analytes from liquid samples.[5]
Advantages Solvent-free, simple, fast, and easily automated.[4]High extraction efficiency, applicable to a wide range of analytes.
Disadvantages Fiber-to-fiber variability, potential for matrix effects, limited to more volatile compounds.Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.[3]
Typical Matrices Coffee, roasted meat, perilla seed oil, drinking water.[4][6][7]Beverages, aqueous solutions, cooked meat.[4][5]

Table 2: Reported Validation Parameters for Pyrazine Quantification

Analytical MethodAnalyte/MatrixLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD %)
HS-SPME-GC-MS2-methoxy-3,5-dimethylpyrazine (B149192) in drinking water0.99980.832.5SatisfactorySatisfactory
HS-SPME-GC-MS²Pyrazines in perilla seed oil-0.07–22.22 (ng/g)-94.6–107.92< 9.76
HS-SPME-GC-MSVarious odorants in green tea infusions0.981–0.999-5–4079.08–99.173.12–10.37
UPLC-MS/MS16 Pyrazines in Baijiu-----

Note: Data for this compound specifically is limited in publicly available validation reports. The data presented is for similar pyrazine compounds and illustrates the typical performance of the methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for pyrazine quantification.[3] The use of a deuterated internal standard, such as this compound-d7, is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][5]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the extraction and quantification of this compound from solid or liquid samples, such as roasted coffee beans.[4]

  • Sample Preparation:

    • Weigh 1-2 g of ground coffee into a 20 mL headspace vial.

    • Add a known amount of this compound-d7 internal standard solution.

    • Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.

    • Immediately seal the vial with a PTFE/silicone septum.[4]

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler and equilibrate at 60°C for 15 minutes.

    • Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[4]

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor the molecular ion for the analyte and the internal standard.

Protocol 2: Liquid-Liquid Extraction (LLE) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for extracting pyrazines from a liquid or semi-solid matrix like a beverage or homogenized cooked meat.[4][5]

  • Sample Preparation:

    • Homogenize a known weight (e.g., 5 g) of the sample.

    • Add a known amount of this compound-d7 internal standard solution.

  • Liquid-Liquid Extraction:

    • Add 20 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Vigorously shake or vortex the mixture for 30 minutes.[4]

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[4][5]

    • Carefully collect the organic layer.

    • Repeat the extraction of the aqueous layer with another 10 mL of the organic solvent.

    • Combine the organic extracts.

  • Concentration and Analysis:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.[5]

    • Transfer the concentrated extract to a GC vial for analysis using the GC-MS conditions described in Protocol 1.

Protocol 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers a powerful alternative for the analysis of pyrazines, especially for complex matrices or when derivatization is not desired.[8][9] This method was reportedly used for the first time for the quantitative analysis of this compound in Baijiu.[8][9]

  • Sample Preparation:

    • For liquid samples like Baijiu, a simple dilution or direct injection may be feasible.[8][9]

    • Filtration of the sample through a 0.22 µm filter is recommended before injection.

  • UPLC-MS/MS Analysis:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. For this compound, the transition m/z 150.8 → 136.0 was used for quantification and m/z 150.8 → 122.5 for confirmation.[9]

Mandatory Visualization

To better illustrate the analytical processes, the following diagrams were created using the DOT language.

cluster_0 HS-SPME-GC-MS Workflow Sample Sample (e.g., Ground Coffee) Vial Add to Headspace Vial with Internal Standard & NaCl Sample->Vial Equilibrate Equilibrate at 60°C Vial->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Workflow for HS-SPME-GC-MS analysis.

cluster_1 LLE-GC-MS Workflow Sample Sample (e.g., Homogenized Meat) Spike Spike with Internal Standard Sample->Spike Extract Add Organic Solvent & Shake Spike->Extract Centrifuge Centrifuge to Separate Layers Extract->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Concentrate Evaporate and Reconstitute Collect->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition & Processing GCMS->Data

Workflow for LLE-GC-MS analysis.

cluster_2 UPLC-MS/MS Workflow Sample Liquid Sample (e.g., Beverage) Prepare Dilute and/or Filter Sample->Prepare Inject Direct Injection into UPLC Prepare->Inject UPLC Chromatographic Separation Inject->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Workflow for UPLC-MS/MS analysis.

References

A Comparative Guide to HS-SPME and LLE for 2,3-Diethyl-5-methylpyrazine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile and semi-volatile compounds is paramount. 2,3-Diethyl-5-methylpyrazine, a key aroma compound found in various foods and a potential marker in other matrices, requires robust extraction techniques for its analysis.[1][2] This guide provides an objective comparison of two common extraction methods: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols.

Overview of Extraction Techniques

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and easily automated sample preparation technique.[3][4] It involves the exposure of a coated fiber to the headspace above a sample, where volatile and semi-volatile analytes partition between the sample matrix, the headspace, and the fiber coating.[4] This method is particularly advantageous for the analysis of volatile compounds in complex matrices.[3]

Liquid-Liquid Extraction (LLE) is a conventional and widely used method based on the partitioning of an analyte between two immiscible liquid phases.[5] It is a versatile technique but can be more labor-intensive and require significant volumes of organic solvents compared to HS-SPME.[6]

Quantitative Performance Comparison

The selection of an extraction method often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes typical performance characteristics for the extraction of pyrazines using HS-SPME and LLE.

Performance MetricHS-SPMELLEKey Considerations
Extraction Efficiency High for volatile compounds, dependent on fiber chemistry, temperature, and time.[7][8]Good, can be improved by multiple extractions and pH adjustment.The choice of SPME fiber and LLE solvent is critical for optimal efficiency.
Recovery Typically in the range of 90-110% for optimized methods.[3]Can be variable but generally good with proper technique.Matrix effects can influence recovery in both methods.
Limit of Detection (LOD) Generally low, often in the ng/g to pg/g range.[1][3]Achievable low detection limits, which can be enhanced by extract concentration.[1]HS-SPME often offers higher sensitivity for volatile analytes.
Limit of Quantification (LOQ) Typically in the range of 0.005–0.04 µg/mL for pyrazines.[9]Comparable to HS-SPME, dependent on the concentration factor.Both methods can be validated for low-level quantification.
Sample Preparation Time Relatively short, especially with automation. Equilibration and extraction times are key factors.[10]More time-consuming due to manual steps like shaking, phase separation, and solvent evaporation.[6]HS-SPME is well-suited for high-throughput screening.
Solvent Consumption Solvent-free extraction.[3]Requires significant amounts of organic solvents.HS-SPME is considered a "greener" analytical technique.[4]
Automation Potential High, with commercially available autosamplers.[4]Can be automated but is generally a manual process.Automation improves reproducibility and throughput.
Typical Food Matrices Coffee, baked goods, nuts, oils.[1]Meat products, sauces, complex liquid samples.[1]The choice depends on the volatility of the target analyte and the complexity of the matrix.[1]

Note: The values presented are typical ranges for pyrazines and may vary depending on the specific analyte, matrix, instrumentation, and method optimization.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for the extraction of this compound using HS-SPME and LLE, primarily for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is suitable for the analysis of volatile compounds in liquid or solid samples.

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1-5 g of a solid or 5-10 mL of a liquid) into a headspace vial.[1]

    • Add a known amount of an internal standard, such as this compound-d7, to the sample.[5]

    • For some applications, adding a salt (e.g., NaCl up to 25% w/v) can improve the extraction efficiency by increasing the ionic strength of the sample.[5][10]

    • Immediately seal the vial with a PTFE/silicone septum.[1]

  • HS-SPME Procedure:

    • Place the vial in a heating block or an autosampler and allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).[1][10]

    • Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature to allow for the adsorption of the analytes.[1][10] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for pyrazine (B50134) extraction.[1][8]

  • GC-MS Analysis:

    • Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes for a specified time (e.g., 5 minutes) in splitless mode.[1]

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a classic method for extracting analytes from aqueous samples.

  • Sample Preparation:

    • To a known volume of a liquid sample (e.g., 5 mL) in a separatory funnel or a suitable vial, add a known amount of an internal standard solution (e.g., this compound-d7).[5][11]

  • Extraction:

    • Add an appropriate volume of an immiscible organic solvent (e.g., 5 mL of dichloromethane).[11]

    • Vigorously shake or vortex the mixture for a set time (e.g., 2 minutes) to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.[11]

    • Separate the layers by allowing them to stand or by centrifugation (e.g., at 4000 rpm for 10 minutes).[11]

  • Concentration and Analysis:

    • Carefully collect the organic layer.[11]

    • The extraction process can be repeated two or more times, combining the organic extracts to improve recovery.[11]

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.[11]

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.[11]

    • Transfer the concentrated extract to a GC vial for analysis.[11]

Experimental Workflows

The following diagrams illustrate the logical flow of the HS-SPME and LLE experimental procedures.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add Salt (Optional) Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Equilibrate (e.g., 60°C, 15 min) Seal->Equilibrate Expose_Fiber Expose Fiber (e.g., 30-45 min) Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Workflow for HS-SPME-GC-MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Mix Vortex/Shake Add_Solvent->Mix Separate Separate Phases Mix->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na2SO4 Collect->Dry Concentrate Evaporate Solvent Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for LLE-GC-MS analysis.

Conclusion

Both HS-SPME and LLE are effective methods for the extraction of this compound. HS-SPME is often favored for its simplicity, speed, automation capabilities, and solvent-free nature, making it an excellent choice for the analysis of volatile compounds in various matrices.[1][3] LLE, while more traditional and labor-intensive, remains a robust and versatile technique, particularly for liquid samples.[6] The ultimate choice between the two methods will depend on the specific application, sample matrix, required sensitivity, and available instrumentation.[1][6]

References

A Comparative Guide to the Analysis of 2,3-Diethyl-5-methylpyrazine: GC-MS vs. GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is critical. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the analysis of 2,3-Diethyl-5-methylpyrazine. This pyrazine (B50134) derivative is a significant aroma and flavor compound found in various food products and can also be relevant in pharmaceutical and fragrance applications.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for analyzing volatile and semi-volatile compounds like pyrazines.[2][3] It combines the separation capabilities of gas chromatography with the detection power of a single quadrupole mass spectrometer.[2] For enhanced sensitivity and selectivity, particularly in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a considerable advantage.[2] By employing a triple quadrupole mass spectrometer, GC-MS/MS allows for the selection of a specific precursor ion and its subsequent fragmentation to produce a unique product ion, a process known as Multiple Reaction Monitoring (MRM).[2] This targeted approach significantly reduces background noise and chemical interferences, leading to lower detection limits and more reliable quantification.[2]

Quantitative Performance Comparison

The choice between GC-MS and GC-MS/MS often depends on the required sensitivity and the complexity of the sample matrix.[2] Below is a summary of typical performance characteristics for the analysis of pyrazines, which can be extrapolated to the analysis of this compound.

Performance MetricGC-MS (SIM Mode)GC-MS/MS (MRM Mode)Key Advantages of GC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.01 - 0.1 ng/mLOffers significantly lower detection limits, which is crucial for trace-level analysis.[2]
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL0.03 - 0.3 ng/mLThe enhanced selectivity of MRM allows for more precise quantification at lower concentrations.[2]
Linearity (R²) ≥ 0.995≥ 0.998Both techniques demonstrate excellent linearity over a typical calibration range.[2]
Precision (%RSD) < 15%< 10%Reduced matrix interference often leads to better precision and reproducibility.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for sample preparation and instrumental analysis.

Sample Preparation: Liquid-Liquid Extraction

A stable isotope-labeled internal standard, such as this compound-d7, is highly recommended to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][4]

  • Sample Spiking : To 5 mL of a liquid sample (e.g., beverage, aqueous solution), add a known amount of the this compound-d7 internal standard solution.[4]

  • Extraction : Add 5 mL of a suitable solvent like dichloromethane (B109758) and vortex the mixture for 2 minutes to ensure thorough extraction.[4]

  • Centrifugation : Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[4]

  • Collection : Carefully transfer the organic (bottom) layer to a clean vial. Repeat the extraction process twice more, combining all organic extracts.[4]

  • Drying and Concentration : Dry the combined organic extract over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.[4]

GC-MS Analysis Protocol

  • Instrumentation : A gas chromatograph coupled to a single quadrupole mass spectrometer.

  • GC Conditions :

    • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]

    • Injector Temperature : 250 °C.[6]

    • Oven Program : Start at 60 °C for 2 minutes, then ramp at 20 °C/min to 240 °C and hold for 2 minutes.[7]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[6]

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM).

    • Ions to Monitor :

      • This compound (Analyte) : m/z 150 (molecular ion), 135 (fragment ion).[8]

      • This compound-d7 (Internal Standard) : m/z 157 (molecular ion), 142 (fragment ion).[2][4]

GC-MS/MS Analysis Protocol

  • Instrumentation : A gas chromatograph coupled to a triple quadrupole mass spectrometer.[2]

  • GC Conditions : Same as for GC-MS analysis.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions for this compound :

      • Quantifier : 150 -> 135 (Precursor Ion -> Product Ion)

      • Qualifier : 150 -> 122

    • MRM Transitions for this compound-d7 :

      • Quantifier : 157 -> 128 (loss of an ethyl group).[2]

      • Qualifier : 157 -> 100.[2]

    • Collision Energy : Optimized for each transition.

Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical processes for both GC-MS and GC-MS/MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (this compound-d7) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GC GC Separation Concentrate->GC MS MS Detection (SIM Mode) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for GC-MS analysis.

GC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (this compound-d7) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GC GC Separation Concentrate->GC Q1 Q1: Precursor Ion Selection GC->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detection (MRM Mode) Q3->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for GC-MS/MS analysis.

Conclusion

Both GC-MS and GC-MS/MS are highly effective for the analysis of this compound. The choice of technique will be dictated by the specific requirements of the analysis.[2]

  • GC-MS in SIM mode is a cost-effective and reliable method suitable for applications where the concentration of the analyte is relatively high and the sample matrix is not overly complex.[2]

  • GC-MS/MS in MRM mode is the superior choice for applications demanding the highest sensitivity and selectivity.[2][9] It is particularly advantageous for trace-level quantification in complex matrices, such as food, environmental, and biological samples, where the potential for interferences is high.[2] The enhanced specificity of MRM also provides a higher degree of confidence in the analytical results.[2]

References

Sensory comparison of 2,3-Diethyl-5-methylpyrazine and 2-ethyl-3,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, pyrazines are a class of aromatic heterocyclic compounds renowned for their potent and diverse sensory characteristics, often associated with roasted, nutty, and earthy aromas. This guide provides a detailed sensory comparison of two structurally similar and commercially significant pyrazines: 2,3-Diethyl-5-methylpyrazine and 2-ethyl-3,5-dimethylpyrazine (B18607). This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their sensory profiles, supported by available quantitative data and detailed experimental methodologies.

Sensory Profile Comparison

Both this compound and 2-ethyl-3,5-dimethylpyrazine are key contributors to the desirable aromas formed during the Maillard reaction and are widely used to impart or enhance roasted, nutty, and savory notes in a variety of products. However, subtle differences in their chemical structures lead to distinct sensory perceptions.

This compound is often characterized by a powerful roasted, nutty, and hazelnut aroma.[1] At lower concentrations, it presents a distinct hazelnut character with subtle cocoa undertones, while at higher concentrations, more intense roasted and coffee-like notes emerge.[1] Its taste profile is described as having citrus, earthy, and fatty nuances. This compound is noted for its high odor intensity, and it is recommended to be evaluated in a diluted solution.[1]

2-ethyl-3,5-dimethylpyrazine is described as having a complex scent profile that includes nutty, coffee, cocoa, and caramel (B1170704) notes.[2] It is also characterized by a unique roasted, nutty, and earthy odor.[3] This compound is a potent aroma constituent and is widely used to impart roasted and nutty flavors in a variety of food products, including coffee, chocolate, and baked goods.[3]

Quantitative Sensory Data

The potency of an aroma compound is quantitatively defined by its odor and taste thresholds, which represent the minimum concentration at which the compound can be detected. The lower the threshold, the more potent the aroma or taste.

CompoundOdor Threshold (in water)Taste Threshold (in water)Predominant Sensory Descriptors
This compound As low as 2-ethyl-3,5-dimethylpyrazineNot available in cited literatureRoasted, nutty, hazelnut, cocoa, coffee-like, meaty, earthy, potato
2-ethyl-3,5-dimethylpyrazine 1 ppb (parts per billion)Not available in cited literatureNutty, coffee, cocoa, caramel, earthy, woody, chocolate, burnt almond

Note: The odor threshold for this compound is stated to be as low as that of 2-ethyl-3,5-dimethylpyrazine, though a specific quantitative value was not found in the searched literature.

Experimental Protocols

To ensure the objective and reproducible sensory analysis of pyrazines, standardized methodologies are crucial. The following are detailed protocols for key experiments in sensory evaluation.

Determination of Odor and Taste Thresholds (3-Alternative Forced Choice - 3-AFC Method)

The 3-AFC test is a widely used and robust method for determining the detection threshold of a substance.

Objective: To determine the lowest concentration of a pyrazine (B50134) that can be detected by a sensory panel.

Materials:

  • Pyrazine compound of interest

  • Deionized, odor-free water

  • Glass sniffing bottles or taste sample cups with lids

  • Calibrated pipettes and volumetric flasks for dilutions

  • A sensory panel of at least 10-15 trained assessors

Procedure:

  • Sample Preparation: A series of dilutions of the pyrazine in water is prepared, typically in ascending order of concentration on a logarithmic scale.

  • Test Presentation: For each concentration level, three samples are presented to each panelist. Two of the samples contain only water (blanks), and one contains the pyrazine at the specified concentration. The order of presentation is randomized.

  • Evaluation: Each panelist is instructed to sniff (for odor threshold) or taste (for taste threshold) the samples and identify the one that is different from the other two.

  • Data Analysis: The number of correct identifications at each concentration level is recorded. The group threshold is determined as the concentration at which 50% of the panelists can correctly identify the pyrazine-containing sample.

Aroma Profile Characterization (Gas Chromatography-Olfactometry - GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.

Objective: To identify and characterize the specific aroma notes of a pyrazine compound.

Apparatus:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • Olfactometry port (sniffing port)

  • Appropriate capillary column (e.g., non-polar or polar)

  • Trained sensory assessors

Procedure:

  • Sample Injection: A solution of the pyrazine in a suitable solvent is injected into the GC.

  • Chromatographic Separation: The volatile compound is separated as it passes through the GC column.

  • Effluent Splitting: The column effluent is split, with a portion directed to the conventional detector (FID or MS) and the other to the sniffing port.

  • Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

  • Data Analysis: The olfactometry data (an aromagram) is aligned with the chromatogram from the conventional detector to correlate the chemical compound with its perceived odor.

Signaling Pathway and Experimental Workflow

To visualize the processes involved in the sensory perception and analysis of these pyrazines, the following diagrams are provided.

G Experimental Workflow for Pyrazine Sensory Analysis cluster_0 Sample Preparation cluster_1 Sensory Analysis cluster_2 Data Analysis Stock Solution Stock Solution Dilution Series Dilution Series Stock Solution->Dilution Series GC-O Analysis Gas Chromatography-Olfactometry (GC-O) Stock Solution->GC-O Analysis Aroma Profiling 3-AFC Test 3-Alternative Forced Choice (3-AFC) Test Dilution Series->3-AFC Test Threshold Testing Threshold Determination Threshold Determination 3-AFC Test->Threshold Determination Aroma Profile Generation Aroma Profile Generation GC-O Analysis->Aroma Profile Generation

Caption: Experimental workflow for pyrazine sensory analysis.

G Olfactory Signaling Pathway for Pyrazines Pyrazine Molecule Pyrazine Molecule OR5K1 Receptor OR5K1 Receptor Pyrazine Molecule->OR5K1 Receptor Binds to G-protein (Golf) G-protein (Golf) OR5K1 Receptor->G-protein (Golf) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Golf)->Adenylate Cyclase Activates ATP to cAMP ATP -> cAMP Adenylate Cyclase->ATP to cAMP Ion Channel Opening Cation Channel Opening ATP to cAMP->Ion Channel Opening Activates Depolarization Depolarization Ion Channel Opening->Depolarization Leads to Action Potential Action Potential Depolarization->Action Potential Generates Signal to Brain Signal to Olfactory Bulb Action Potential->Signal to Brain

Caption: Olfactory signaling pathway for pyrazines.

References

Inter-laboratory Analytical Methodologies for 2,3-Diethyl-5-methylpyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent analytical methodologies for the quantification of 2,3-Diethyl-5-methylpyrazine, a key flavor and aroma compound found in various food products and of interest in pharmaceutical applications.[1][2] The selection of an appropriate analytical method is critical for accuracy, sensitivity, and efficiency. This document outlines detailed experimental protocols and presents supporting data to aid researchers in selecting and implementing the most suitable method for their analytical needs.

Introduction to this compound Analysis

This compound is a heterocyclic organic compound that contributes to the nutty, roasted, and savory aromas of many thermally processed foods.[1] It is formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[1] Accurate quantification of this pyrazine (B50134) is crucial for food quality control, flavor profiling, and process optimization.[3] The most common analytical techniques for the analysis of volatile and semi-volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and, more recently, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][4]

The use of a stable isotope-labeled internal standard, such as this compound-d7, is highly recommended to compensate for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[2]

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize quantitative data for prevalent sample preparation techniques coupled with GC-MS and UPLC-MS/MS.

Table 1: Comparison of Sample Preparation Techniques for GC-MS Analysis

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)
Principle Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.[5]Partitioning of pyrazines between the food matrix and an immiscible organic solvent.[5]
Typical Food Matrices Coffee, baked goods, nuts, oils.[1]Meat products, sauces, complex liquid samples.[1]
Advantages Solventless, simple, easy to automate, good for volatile compounds.[1][5]Robust, versatile, can handle complex matrices, can be combined with concentration steps.[1][5]
Disadvantages Fiber lifetime can be limited, matrix effects can be significant, may not be suitable for less volatile compounds.Requires large volumes of organic solvents, can be time-consuming, may have lower recovery for highly volatile compounds.
Limit of Detection (LOD) Can achieve low detection limits, often in the ng/g to pg/g range.[1]Dependent on concentration steps; can be higher than HS-SPME without concentration.[5]
Reproducibility Good, can be optimized by fiber selection and extraction parameters.[1]Good, can be improved by concentrating the extract.[1]

Note: The values presented are typical ranges and may vary depending on the specific food matrix, instrumentation, and method optimization.

Table 2: Comparison of Analytical Instrumentation

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection by mass spectrometry.Separation of compounds based on their polarity and interaction with a stationary phase, followed by detection by tandem mass spectrometry.
Applicability Ideal for volatile and semi-volatile compounds like pyrazines.[3]Suitable for a wider range of compounds, including less volatile ones.[4][6]
Advantages High resolution and sensitivity for volatile analysis, extensive libraries for compound identification.Rapid analysis, high sensitivity, and selectivity, particularly for complex matrices.[4]
Disadvantages Not suitable for non-volatile or thermally labile compounds.May require more extensive sample cleanup, potential for matrix effects (ion suppression/enhancement).
Reported Use for this compound Widely used for pyrazine analysis in various food matrices.[1][7]A rapid direct injection method has been developed for the determination of 16 pyrazines, including this compound, in Baijiu.[4][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods.[1]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS for Coffee Beans

This protocol is adapted for the analysis of volatile pyrazines in a solid food matrix.

1. Sample Preparation:

  • Weigh 1-2 g of ground coffee into a 20 mL headspace vial.[1]

  • Add a known amount of this compound-d7 internal standard solution.[1]

  • Add 5 mL of a saturated NaCl solution to facilitate the release of volatile compounds.[1]

  • Immediately seal the vial with a PTFE/silicone septum.[1]

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler and equilibrate at 60°C for 15 minutes.[1]

  • Expose a pre-conditioned Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[1]

3. GC-MS Analysis:

  • Immediately insert the fiber into the GC injection port for thermal desorption of the analytes.[5]

  • Typical GC-MS parameters may need to be optimized for specific instrumentation.[8]

Protocol 2: Liquid-Liquid Extraction (LLE) with GC-MS for Roasted Meat

This protocol is suitable for extracting pyrazines from a complex, semi-solid matrix like cooked meat.[1]

1. Sample Preparation:

  • Homogenize a known weight (e.g., 5 g) of the cooked meat sample.[1]

  • Mix the homogenized sample with 20 mL of dichloromethane.[1]

  • Add a known amount of this compound-d7 internal standard solution.[1]

2. Liquid-Liquid Extraction:

  • Vigorously shake the mixture for 30 minutes.[1]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Carefully collect the organic (bottom) layer.[1]

  • Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.[1]

  • Combine the organic extracts.[1]

3. Concentration and Analysis:

  • Dry the combined organic extract over anhydrous sodium sulfate.[8]

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.[8]

  • Transfer the concentrated extract to a GC vial for analysis.[8]

Methodology Diagrams

To better illustrate the analytical processes, the following diagrams were created using the DOT language.

hs_spme_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis sample Ground Coffee Sample add_is Spike with Internal Standard (this compound-d7) sample->add_is add_nacl Add Saturated NaCl add_is->add_nacl seal Seal Vial add_nacl->seal equilibrate Equilibrate at 60°C seal->equilibrate extract Expose SPME Fiber to Headspace equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb gcms GC-MS Analysis desorb->gcms

Caption: Workflow for HS-SPME-GC-MS analysis of coffee.[1]

lle_workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis sample Homogenized Meat Sample add_is Spike with Internal Standard (this compound-d7) sample->add_is add_solvent Add Dichloromethane add_is->add_solvent shake Vigorously Shake add_solvent->shake centrifuge Centrifuge shake->centrifuge collect_organic Collect Organic Layer (Repeat) centrifuge->collect_organic dry Dry with Sodium Sulfate collect_organic->dry concentrate Concentrate under Nitrogen dry->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: Workflow for LLE-GC-MS analysis of roasted meat.[1]

sida_logic cluster_input Inputs cluster_process Analytical Process cluster_output Data Output & Calculation analyte This compound (Analyte) sample_prep Sample Preparation (Spiking, Extraction, Cleanup) analyte->sample_prep is This compound-d7 (Internal Standard) is->sample_prep matrix Complex Matrix matrix->sample_prep analysis GC-MS / LC-MS Analysis sample_prep->analysis analyte_signal Analyte Signal analysis->analyte_signal is_signal Internal Standard Signal analysis->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio quantification Quantification ratio->quantification

Caption: Logical diagram of the Stable Isotope Dilution Analysis principle.[8]

Conclusion

Both HS-SPME-GC-MS and LLE-GC-MS are robust and reliable methods for the quantification of this compound in food matrices.[1] The choice between them will largely depend on the specific application, sample matrix, and desired throughput.[1] HS-SPME is often favored for its ease of automation and solvent-free nature, making it ideal for volatile analysis in solid samples.[1] LLE, while more labor-intensive, offers great versatility for complex and liquid samples. The emergence of UPLC-MS/MS provides a promising, rapid alternative for the analysis of pyrazines in liquid samples.[4][6] For all methodologies, the use of a deuterated internal standard is crucial for achieving the highest level of accuracy and precision.[2]

References

The Gold Standard for Pyrazine Analysis: A Comparative Guide to Stable Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the nuanced field of flavor, aroma, and trace chemical analysis, the accurate and precise quantification of pyrazines is paramount. These potent, nitrogen-containing heterocyclic compounds are key contributors to the desirable roasted, nutty, and toasted aromas in a wide variety of food products and are also significant in pharmaceutical research. This guide provides an in-depth comparison of the performance of Stable Isotope Dilution Analysis (SIDA) against alternative methodologies, supported by experimental data, to underscore its superior accuracy and precision.

Stable Isotope Dilution Analysis (SIDA) has emerged as the premier technique for achieving the highest levels of accuracy and precision in pyrazine (B50134) quantification. The fundamental principle of SIDA lies in the use of a stable isotope-labeled version of the analyte as an internal standard. This isotopically labeled standard is chemically identical to the target analyte but possesses a different mass due to the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). When added to a sample at the beginning of the analytical workflow, this internal standard experiences the same sample preparation and analysis variations as the native analyte. This co-elution and co-detection allow for the effective correction of analyte loss during extraction and mitigates matrix effects during instrumental analysis, leading to highly reliable quantification.

Comparative Performance of Analytical Methods

The choice of an analytical method for pyrazine quantification significantly impacts the accuracy, precision, and sensitivity of the results. While various techniques are employed, they often involve a sample extraction step followed by instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize the performance characteristics of SIDA compared to other common extraction and quantification methodologies for pyrazine analysis.

ParameterStable Isotope Dilution Analysis (SIDA)Headspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Stir Bar Sorptive Extraction (SBSE)
Principle Use of a stable isotope-labeled internal standard to correct for analyte loss and matrix effects.Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.Partitioning of pyrazines between the sample matrix and an immiscible organic solvent.Sorption of analytes from a liquid sample or headspace onto a magnetic stir bar coated with a sorbent.
Accuracy (Recovery) Typically 90-110%91.6 - 109.2% (in rapeseed oil for some pyrazines)[1]Generally lower and more variable than SIDA and SPME due to multiple manual steps.High recovery for non-polar to weakly polar compounds.
Precision (RSD) Typically <10%<16% (intra- and inter-day in rapeseed oil for some pyrazines)[1]Generally higher than SIDA and SPME.High precision due to automation potential.
Matrix Effect Effectively minimized.Can be significant, requiring matrix-matched calibration for accurate quantification.Prone to matrix effects.Can be affected by the sample matrix.
Automation Sample preparation can be automated.Highly automatable.Difficult to fully automate.Highly automatable.
Solvent Consumption Low to moderate, depending on the extraction method used in conjunction.Solvent-free.High.Solvent-free for thermal desorption.

Table 1: Comparison of Performance Characteristics of Different Analytical Methodologies for Pyrazine Quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for pyrazine quantification. Below are representative experimental protocols for SIDA coupled with GC-MS, as well as for alternative extraction techniques.

Protocol 1: Stable Isotope Dilution Analysis (SIDA) Coupled with GC-MS for Pyrazines in Coffee

This protocol is based on the validated method described by Pickard et al. (2013) for the analysis of 12 alkylpyrazines in coffee.[2]

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To a known amount of coffee sample, a precise amount of the deuterated pyrazine internal standard solution is added.

  • Extraction: The sample is extracted with water, which has been shown to be a superior solvent to dichloromethane (B109758) for this purpose.[2] The mixture is homogenized and then centrifuged to separate the solid and liquid phases.

  • Clean-up: The aqueous extract is further purified using solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Analysis:

  • Instrumentation: An Agilent 7890A GC system coupled to an Agilent 5975C MS detector is used.

  • Column: A DB-WAXetr capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) is suitable for separating the pyrazines.

  • Oven Temperature Program: The oven temperature is programmed to start at 40°C (held for 1 min), then ramped to 240°C at a rate of 4°C/min, and held for 10 min.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for each native pyrazine and its corresponding deuterated internal standard are monitored.

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the native pyrazine to the peak area of the deuterated internal standard against the concentration ratio of the standards.

  • The concentration of the pyrazine in the sample is then calculated from this calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

1. Sample Preparation and Extraction:

  • A known amount of the sample is placed in a headspace vial.

  • The vial is sealed and heated to a specific temperature (e.g., 60-80°C) to allow the volatile pyrazines to partition into the headspace.[3]

  • An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS) is exposed to the headspace for a defined time to adsorb the analytes.[3]

2. GC-MS Analysis:

  • The SPME fiber is then inserted into the hot injector of the GC-MS, where the adsorbed pyrazines are thermally desorbed onto the analytical column for separation and detection.

Protocol 3: Liquid-Liquid Extraction (LLE) with GC-MS

1. Sample Preparation and Extraction:

  • A known amount of the sample is homogenized with a suitable solvent (e.g., water).

  • The homogenate is extracted multiple times with an immiscible organic solvent (e.g., dichloromethane).

  • The organic extracts are combined, dried, and concentrated.

2. GC-MS Analysis:

  • An aliquot of the concentrated extract is injected into the GC-MS for analysis.

Protocol 4: Stir Bar Sorptive Extraction (SBSE) with GC-MS

1. Sample Preparation and Extraction:

  • A magnetic stir bar coated with a sorbent (e.g., polydimethylsiloxane - PDMS) is added to a liquid sample or suspended in the headspace of a solid sample.

  • The sample is stirred for a defined period to allow the pyrazines to be sorbed onto the coating.[4]

  • The stir bar is then removed, rinsed, and dried.

2. GC-MS Analysis:

  • The analytes are thermally desorbed from the stir bar in a thermal desorption unit connected to the GC-MS.[4]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow of SIDA for pyrazine analysis and the logical relationship of its core principle.

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract GCMS GC-MS Analysis Extract->GCMS Quant Quantification (Peak Area Ratios) GCMS->Quant Result Accurate Concentration Quant->Result

A typical experimental workflow for pyrazine quantification using SIDA.

SIDA_Principle cluster_process Analytical Process Analyte Native Analyte (A) Loss Analyte Loss & Matrix Effects Analyte->Loss IS Isotope-Labeled Internal Standard (IS) IS->Loss Detector Mass Spectrometer Measures Ratio (A/IS) Loss->Detector Result Accurate Quantification Detector->Result

The core principle of Stable Isotope Dilution Analysis (SIDA).

Conclusion

For researchers and scientists demanding the highest quality data in pyrazine analysis, the adoption of Stable Isotope Dilution Analysis is unequivocally the method of choice. Its inherent ability to correct for matrix effects and variations in sample preparation ensures unparalleled accuracy and precision. While other methods like HS-SPME offer advantages in terms of automation and being solvent-free, SIDA remains the gold standard for obtaining the most reliable quantitative data, making it an indispensable tool in flavor and aroma research, quality control, and drug development.

References

Comparison of different SPME fiber coatings for pyrazine extraction

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds crucial to the flavor and aroma profiles of many foods and beverages, often formed during roasting, baking, or fermentation processes. Accurate quantification of these volatile compounds is essential for quality control and product development. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for this analysis due to its simplicity, sensitivity, and solvent-free nature.[1]

The choice of SPME fiber coating is the most critical parameter influencing the extraction efficiency and selectivity of pyrazines. This guide provides an objective comparison of commonly used SPME fiber coatings, supported by experimental data and detailed protocols to aid researchers in selecting the optimal fiber for their application.

Comparison of Fiber Coating Performance

The extraction principle of SPME is based on the partitioning of analytes between the sample matrix (or its headspace) and the stationary phase coated on the fiber.[1] The selection of the fiber should be matched to the polarity and volatility of the target analytes. Pyrazines are generally volatile to semi-volatile compounds with varying polarities.

For a broad analysis of volatile and semi-volatile flavor compounds like pyrazines, mixed-phase fibers that combine different adsorbent materials are often the most effective.[2] Studies consistently show that the three-component Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber provides the highest extraction efficiency for a wide range of pyrazines.[3][4][5] This is due to its combination of a porous carbon structure (Carboxen) for trapping small volatiles and a DVB polymer for larger molecules, all housed in a PDMS layer.

Other fibers show utility for more specific applications:

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): Ideal for very volatile analytes and trace-level analysis.[6][7]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A good general-purpose fiber for volatile compounds, including polar ones like amines.[2][7]

  • Polyacrylate (PA): Best suited for extracting polar semi-volatile compounds.[7][8]

  • Polydimethylsiloxane (PDMS): Primarily used for non-polar volatile and semi-volatile compounds.[2][7]

Quantitative Data Summary

The following table summarizes the characteristics and recommended applications of different SPME fiber coatings for pyrazine (B50134) and volatile compound analysis based on published literature.

Fiber CoatingCompositionPrimary Extraction MechanismRecommended ForPerformance Notes for Pyrazines
50/30 µm DVB/CAR/PDMS Divinylbenzene/Carboxen/ PolydimethylsiloxaneMixed (Adsorption & Absorption)Broad range of flavor compounds (volatiles & semi-volatiles, MW 40-275).Highest extraction efficiency demonstrated for pyrazine analysis in complex matrices like yeast extract and peanut oil.[3][4][5]
75 µm CAR/PDMS Carboxen/PolydimethylsiloxaneAdsorptionGases and low molecular weight volatile compounds (MW 30-225).[7][8]Excellent for trace-level analysis of highly volatile pyrazines.[6][9]
65 µm PDMS/DVB Polydimethylsiloxane/ DivinylbenzeneMixed (Adsorption & Absorption)Volatiles, amines, and nitro-aromatic compounds (MW 50-300).[7][8]A versatile, semi-polar fiber capable of extracting a range of pyrazines and other polar volatiles.[10]
85 µm Polyacrylate (PA) PolyacrylateAbsorptionPolar semi-volatile compounds (MW 80-300).[7][8]More suitable for higher molecular weight, polar compounds; generally less effective for the most volatile pyrazines compared to mixed-phase fibers.
100 µm PDMS PolydimethylsiloxaneAbsorptionNon-polar volatile compounds (MW 60-275).[7][8]Preferentially adsorbs non-polar compounds and may have lower efficiency for the more polar pyrazines.[2]

Experimental Workflow

The general process for analyzing pyrazines using HS-SPME-GC-MS involves sample preparation, headspace extraction, thermal desorption in the GC inlet, chromatographic separation, and mass spectrometric detection. The logical flow is depicted below.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Weigh Sample into Vial Salt Add Salt (Optional) Sample->Salt Seal Seal Vial Salt->Seal Equilibrate Incubate & Equilibrate (e.g., 80°C, 20 min) Seal->Equilibrate Extract Expose Fiber to Headspace (e.g., 50°C, 50 min) Equilibrate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Data Data Processing & Quantification Detect->Data

General workflow for HS-SPME-GC-MS analysis of pyrazines.

Detailed Experimental Protocol

This section provides a representative HS-SPME-GC-MS protocol for pyrazine analysis, synthesized from optimized methods in the literature.[11][12]

1. Materials and SPME Fiber Conditioning:

  • Recommended Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Conditioning: Before first use, condition the fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes.

2. Sample Preparation:

  • Place a precise amount of the sample (e.g., 2.0 g of homogenized food matrix or 5.0 mL of a liquid sample) into a 20 mL headspace vial.

  • For aqueous samples, adding salt (e.g., NaCl to a concentration of 25%) can increase the volatility of pyrazines, improving extraction efficiency.[13]

  • Immediately seal the vial with a PTFE/silicone septum cap.

3. Headspace SPME Procedure:

  • Place the vial in an autosampler or heating block with agitation (e.g., 450 rpm).[11]

  • Incubation/Equilibration: Heat the sample at a set temperature (e.g., 80°C) for a specific duration (e.g., 20 minutes) to allow volatiles to partition into the headspace.[11]

  • Extraction: Expose the SPME fiber to the headspace above the sample. An extraction temperature of 50-60°C for 50 minutes is a common starting point.[11][12] Optimal time and temperature should be determined empirically as they are the most significant variables.[3]

  • After extraction, retract the fiber into the needle.

4. GC-MS Analysis:

  • Injector: Immediately introduce the fiber into the GC inlet, set to splitless mode at a temperature sufficient for desorption (e.g., 250°C).[12]

  • Desorption Time: Allow the fiber to desorb for 3-5 minutes.

  • GC Column: A mid-polarity column like a DB-5MS or a polar column like a DB-WAX is often used for separating pyrazines.[12]

  • Oven Temperature Program: A typical program starts at 40°C (hold for 2 min), then ramps at 10°C/min to a final temperature of 240-320°C.[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron impact (EI) mode (70 eV). Scan a mass range of m/z 50-550.[12] Identification is achieved by comparing mass spectra to libraries (e.g., NIST) and retention times of standards.

Conclusion

For the comprehensive extraction of pyrazines from various matrices, a multi-phase fiber is demonstrably superior. The 50/30 µm DVB/CAR/PDMS fiber consistently shows the highest extraction efficiency across a broad range of pyrazines and is the recommended choice for general applications.[3][4][5] While other fibers like CAR/PDMS are excellent for highly volatile compounds, the combined adsorbent properties of DVB/CAR/PDMS provide the robustness needed for complex flavor and aroma profiling. The successful application of this technique relies on the careful optimization of extraction parameters, particularly time and temperature.[3]

References

Evaluating Analytical Methods for 2,3-Diethyl-5-methylpyrazine: A Comparative Guide on Linearity and Limits of Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile and semi-volatile compounds is paramount. This guide provides a comprehensive evaluation of analytical methodologies for determining the linearity and limits of detection (LOD) for 2,3-Diethyl-5-methylpyrazine, a key flavor and aroma compound.

This document will delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem counterpart, GC-MS/MS, as the primary analytical techniques. Furthermore, a comparison with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) will be presented to offer a broader perspective on available methods. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical technique for the quantification of this compound is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. GC-MS is a widely adopted and robust technique for the analysis of volatile compounds like pyrazines.[1] For enhanced sensitivity and selectivity, especially in complex matrices, GC-MS/MS offers a significant advantage by reducing background noise and chemical interferences.[1] HPLC-MS/MS serves as a powerful alternative, particularly for less volatile or thermally labile compounds.[2]

The following table summarizes the typical performance characteristics for the analysis of pyrazines, which can be extrapolated to this compound.

ParameterGC-MSGC-MS/MSHPLC-MS/MS
Linearity (R²) ≥ 0.995[1]≥ 0.998[1]≥ 0.99[3]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[1]0.01 - 0.1 ng/mL[1]ng/mL to µg/L range[4]
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL[1]0.03 - 0.3 ng/mL[1]ng/g range[3]

Note: The values presented are typical ranges and may vary depending on the specific instrumentation, sample matrix, and method optimization.

A study on the quantification of pyrazines in soy sauce aroma type Baijiu using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) reported the concentration of this compound to be in the range of 1.1–15.5 μg·L−1.[5] This was noted as the first instance of quantitative analysis of this specific compound using an LC-MS approach.[5][6]

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of analytical methods for pyrazine (B50134) quantification.

Protocol 1: Determination of Linearity and LOD by GC-MS

This protocol outlines the steps for evaluating the linearity and limit of detection of this compound using Gas Chromatography-Mass Spectrometry.

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution to cover the expected concentration range of the samples. A typical calibration range for pyrazines is 0.1 - 100 ng/mL.[1]

2. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a suitable capillary column. A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for pyrazine analysis.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[1]

  • Injector: Splitless mode at 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The molecular ion (m/z 150) and characteristic fragment ions should be monitored.

3. Linearity Evaluation:

  • Inject each calibration standard solution (e.g., in triplicate) into the GC-MS system.

  • Plot the peak area of the analyte against the corresponding concentration.

  • Perform a linear regression analysis to obtain the calibration curve, the equation of the line (y = mx + c), and the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered to demonstrate good linearity.[1]

4. Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination:

  • Signal-to-Noise Ratio (S/N) Method:

    • Prepare and inject a series of low-concentration standards.

    • Determine the concentration at which the signal-to-noise ratio is consistently ≥ 3:1 for the LOD and ≥ 10:1 for the LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of regression lines.

Mandatory Visualizations

To better illustrate the experimental and logical workflows, the following diagrams have been created using the DOT language.

experimental_workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_evaluation Data Evaluation stock Primary Stock Solution (1 mg/mL) working Working Standard Solutions (Serial Dilutions) stock->working Dilute injection Inject Standards working->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection linearity Linearity Assessment (R²) detection->linearity lod_loq LOD & LOQ Determination detection->lod_loq logical_relationship cluster_method Analytical Method cluster_performance Performance Characteristics cluster_sensitivity method Selected Analytical Method (e.g., GC-MS) linearity Linearity (R²) method->linearity sensitivity Sensitivity method->sensitivity specificity Specificity method->specificity accuracy Accuracy method->accuracy precision Precision method->precision lod Limit of Detection (LOD) sensitivity->lod loq Limit of Quantification (LOQ) sensitivity->loq

References

Cross-Validation of Analytical Results for 2,3-Diethyl-5-methylpyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 2,3-Diethyl-5-methylpyrazine, a key aroma and flavor compound found in various food products and a potential impurity or metabolite in pharmaceutical development. This document outlines detailed experimental protocols, presents comparative analytical data, and offers visual workflows to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction to this compound and its Analytical Challenges

This compound is a heterocyclic aromatic compound belonging to the pyrazine (B50134) family, known for its nutty, roasted, and coffee-like aroma.[1][2] Its presence and concentration are critical for the flavor profile of many cooked and roasted foods.[3][4][5] In the context of drug development, it may arise as a process impurity or a metabolite, necessitating sensitive and accurate analytical methods for its detection and quantification.

The analysis of this compound often involves dealing with complex matrices, requiring efficient extraction and sensitive detection techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method for the analysis of volatile and semi-volatile compounds like pyrazines.[6] For enhanced sensitivity and selectivity, especially in complex sample matrices, tandem mass spectrometry (GC-MS/MS) offers significant advantages.[6]

This guide will focus on the cross-validation of analytical results for this compound, comparing its analysis with two common alternative pyrazine compounds: 2,5-Dimethylpyrazine and 2-Ethyl-3,5-dimethylpyrazine.

Comparative Analytical Data

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key analytical parameters for this compound and two alternative pyrazine compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Pyrazine Analysis

ParameterThis compound2,5-Dimethylpyrazine2-Ethyl-3,5-dimethylpyrazine
Molecular Weight 150.22 g/mol [7][8]108.14 g/mol [1]136.19 g/mol [9]
CAS Number 18138-04-0[7][8]123-32-013925-07-0[10]
Boiling Point ~176 °C~155 °C[11]180-181 °C[9]
GC Column Non-polar (e.g., DB-5ms)[6]Non-polar (e.g., DB-5ms)Non-polar (e.g., DB-5ms)[9]
Typical Retention Index (non-polar column) 1155-1171[12]Not specifiedNot specified
Mass Spectrum (Key Fragments m/z) 150 (M+), 135, 121, 107, 94, 56[13][14]108 (M+), 107, 81, 54, 42136 (M+), 121, 108, 94, 81[10]

Table 2: Comparative Performance of GC-MS and GC-MS/MS for Pyrazine Analysis

ParameterGC-MS (SIM Mode)GC-MS/MS (MRM Mode)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[6]0.01 - 0.1 ng/mL[6]
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL[6]0.03 - 0.3 ng/mL[6]
Linearity (R²) ≥ 0.995[6]≥ 0.998[6]
Precision (%RSD) < 15%[6]< 10%[6]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its alternatives in a food matrix (e.g., coffee) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

HS-SPME-GC-MS Analysis of Pyrazines in Coffee

Objective: To extract and quantify this compound and other pyrazines from a coffee sample.

Materials:

  • Coffee sample (ground)

  • This compound analytical standard[2][15]

  • 2,5-Dimethylpyrazine and 2-Ethyl-3,5-dimethylpyrazine analytical standards

  • Internal Standard (e.g., this compound-d7)

  • Sodium chloride (NaCl)

  • Deionized water

  • HS-SPME autosampler vials (20 mL) with magnetic screw caps (B75204) and septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[16]

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Weigh 1.0 g of ground coffee into a 20 mL headspace vial.

    • Add 5.0 mL of deionized water.

    • Add 1.0 g of NaCl to increase the volatility of the analytes.[16]

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.[16]

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 230°C.[16]

      • Hold: 5 minutes at 230°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Acquisition Mode:

        • Full Scan: For initial identification of compounds (mass range m/z 40-300).

        • Selected Ion Monitoring (SIM): For quantification, using the characteristic ions for each target pyrazine (see Table 1).[6]

  • Data Analysis:

    • Identify the target pyrazines by comparing their retention times and mass spectra with those of the analytical standards.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Quantify the concentration of each pyrazine in the coffee sample using the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical decision-making process for selecting an appropriate analytical technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Coffee Sample B Add Water & NaCl A->B C Spike with Internal Standard B->C D Equilibration C->D E Headspace Extraction D->E F Desorption E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Identification H->I J Quantification I->J

Caption: HS-SPME-GC-MS workflow for pyrazine analysis in coffee.

Decision_Tree A Analytical Goal B Qualitative Screening A->B Identification C Trace Quantification A->C High Sensitivity D Routine QC A->D Established Method E GC-MS (Full Scan) B->E F GC-MS/MS (MRM) C->F G GC-MS (SIM) D->G

Caption: Decision tree for selecting the appropriate analytical technique.

References

A Comparative Guide to Pyrazine Formation from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrazine (B50134) formation from various chemical precursors, supported by experimental data. Pyrazines are a critical class of heterocyclic aromatic compounds, contributing significantly to the flavor and aroma of cooked foods and possessing diverse pharmacological activities.[1] A thorough understanding of their formation from different precursors is essential for applications ranging from flavor chemistry to the synthesis of bioactive molecules.[1]

Data Presentation: A Comparative Overview of Pyrazine Yields

The yield of pyrazines is highly dependent on the precursors and reaction conditions. The following tables summarize quantitative data from studies on pyrazine formation, primarily through the Maillard reaction between amino compounds and carbonyl sources.

Table 1: Comparison of Total Pyrazine Yields from Different Amino Acid and Peptide Precursors in a Glucose Model System.

Amino Compound PrecursorTotal Pyrazine Yield (µg/g)Major Pyrazines FormedReference
LysineHigh2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1]
Arginine-Lysine (Dipeptide)13.122,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1][2]
Histidine-Lysine (Dipeptide)5.542,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1][2]
Lysine-Histidine (Dipeptide)Higher than Lys-Arg2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1][2]
Lysine-Arginine (Dipeptide)Lower than Lys-His2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1][2]

Data adapted from studies on Maillard reaction models. Yields are indicative and can vary based on specific reaction conditions.

Table 2: Comparison of Pyrazine Yields from Methionine/Glucose vs. Methionine-Glucose Amadori Rearrangement Product (ARP).

Precursor SystemRelative Pyrazine ContentKey ObservationReference
Methionine/GlucoseHigherGenerates a wider variety and higher content of pyrazines.[3][4]
Methionine-Glucose ARPLowerProduces more methional but fewer pyrazine species.[3][4][3][4]

This comparison highlights that the initial Maillard reaction mixture is more productive for pyrazine formation than the isolated Amadori product, suggesting that the continuous generation of reactive intermediates is crucial.[3][4]

Key Synthetic Pathways and Mechanisms

Pyrazine formation from different precursors can proceed through several pathways. The Maillard reaction is a primary route in food chemistry, while specific organic syntheses provide alternative pathways for targeted pyrazine derivatives.

The Maillard Reaction Pathway

The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occur between amino acids or proteins and reducing sugars upon heating.[2][5] This reaction is a significant source of pyrazines in cooked foods.[6][7] The initial step is the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid to form an N-substituted glycosylamine, which then rearranges to an Amadori product.[3] Subsequent degradation of the Amadori product leads to the formation of α-aminoketones via Strecker degradation, which are key intermediates in pyrazine synthesis.[2] Two molecules of an α-aminoketone can then condense to form a dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine ring.[8]

Maillard_Reaction_Pyrazine_Formation Reducing_Sugar Reducing Sugar (e.g., Glucose) Glycosylamine N-substituted Glycosylamine Reducing_Sugar->Glycosylamine Amino_Acid Amino Acid (e.g., Lysine) Amino_Acid->Glycosylamine Amadori_Product Amadori Product Glycosylamine->Amadori_Product Amadori Rearrangement Dicarbonyls α-Dicarbonyls Amadori_Product->Dicarbonyls Degradation Aminoketone α-Aminoketone Dicarbonyls->Aminoketone Strecker Degradation (with another Amino Acid) Dihydropyrazine Dihydropyrazine Aminoketone->Dihydropyrazine Condensation (2x) Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation Synthetic_Routes cluster_Gutknecht Gutknecht Synthesis cluster_Condensation Diketone/Diamine Condensation Amino_Ketone_G α-Amino Ketone (self-condensation) Dihydropyrazine_G Dihydropyrazine Amino_Ketone_G->Dihydropyrazine_G Pyrazine_G Symmetrically Substituted Pyrazine Dihydropyrazine_G->Pyrazine_G Oxidation Diketone 1,2-Diketone Dihydropyrazine_C Dihydropyrazine Diketone->Dihydropyrazine_C Diamine 1,2-Diamine Diamine->Dihydropyrazine_C Pyrazine_C Substituted Pyrazine Dihydropyrazine_C->Pyrazine_C Oxidation Experimental_Workflow Preparation 1. Prepare Reaction Mixture (Precursors + Solvent) Reaction 2. Heat in Sealed Vial (e.g., 140°C, 90 min) Preparation->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling SPME_Setup 4. Transfer to Headspace Vial (with Internal Standard) Cooling->SPME_Setup SPME_Extraction 5. HS-SPME Extraction (e.g., 45°C, 20 min) SPME_Setup->SPME_Extraction GCMS_Analysis 6. GC-MS Analysis SPME_Extraction->GCMS_Analysis Data_Processing 7. Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing

References

Safety Operating Guide

Proper Disposal of 2,3-Diethyl-5-methylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2,3-Diethyl-5-methylpyrazine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

chercheurs, scientifiques et professionnels du développement de médicaments, une manipulation et une élimination appropriées des produits chimiques sont primordiales. Le 2,3-diéthyl-5-méthylpyrazine, un liquide combustible, nécessite le respect de protocoles spécifiques pour atténuer les risques et garantir la conformité réglementaire.

I. Understanding the Hazards

Prior to handling or disposal, it is crucial to be aware of the inherent hazards associated with this compound. This substance is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1] It is also harmful if swallowed, inhaled, or in contact with skin.

II. Personal Protective Equipment (PPE)

To ensure personal safety during the handling and disposal process, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate protective gloves.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[2]

  • Respiratory Protection: In poorly ventilated areas or when dealing with spills, a NIOSH or European Standard EN 149 approved respirator should be used.[2]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

  • Eliminate Ignition Sources: As a combustible liquid, all nearby sources of ignition such as open flames, sparks, and hot surfaces must be removed immediately.[1][3]

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Containment and Cleanup: For small spills, use a non-sparking tool to scoop up the material and place it into a suitable, labeled container for disposal.[2] Absorb larger spills with an inert material (e.g., sand, earth) and shovel into a suitable container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

IV. Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][3][4] It is imperative not to empty this chemical into drains.[3]

Step-by-Step Disposal Procedure:

  • Waste Identification and Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste. This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

  • Containerization: Place the waste this compound into a suitable, tightly sealed, and clearly labeled container. The label should include the chemical name and any associated hazard warnings.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Engage a Licensed Waste Disposal Contractor: Contact a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste. Ensure the contractor is licensed to handle and transport combustible liquids.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal contractor.

V. Quantitative Data Summary

PropertyValueSource
CAS Number 18138-04-0[1][5]
Molecular Formula C9H14N2[1][5]
Molecular Weight 150.22 g/mol [5]
Appearance Clear, slightly yellow liquid[2]
Density 0.949 g/mL at 25 °C
Flash Point 80 °C (176 °F) - closed cup
Hazard Class Combustible liquid[1]

VI. Experimental Protocols

Currently, there are no standard experimental protocols for the neutralization or deactivation of this compound at the laboratory scale that would render it safe for disposal in a standard waste stream. Therefore, professional disposal is the only recommended course of action.

VII. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Assessment cluster_disposal_process Disposal Process start Start: Unused or Waste This compound ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe hazard_assessment Assess Hazards: - Combustible Liquid - Irritant - Harmful ppe->hazard_assessment waste_classification Classify Waste According to Local, Regional, and National Regulations hazard_assessment->waste_classification containerize Securely Containerize and Label Waste waste_classification->containerize store Store in a Cool, Dry, Well-Ventilated Area containerize->store contractor Contact and Engage a Licensed Hazardous Waste Disposal Contractor store->contractor documentation Document Disposal Details contractor->documentation end_point End: Proper and Compliant Disposal documentation->end_point

Disposal Workflow for this compound

References

Personal protective equipment for handling 2,3-Diethyl-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for 2,3-Diethyl-5-methylpyrazine (CAS No. 18138-04-0). Adherence to these protocols is essential for ensuring personal and laboratory safety. The toxicological properties of this compound have not been fully investigated, warranting careful handling to minimize exposure.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and respiratory exposure.

PPE CategoryItemStandard
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemically resistant gloves (e.g., Nitrile) and a standard laboratory coat.Consult glove manufacturer's resistance data.
Respiratory Protection Generally not required under normal use with adequate ventilation. If ventilation is insufficient, use a NIOSH-approved respirator.NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK (EN14387)).

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical for the safe handling of this compound. This plan outlines the key steps from preparation to post-handling cleanup.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Retrieve the container of this compound from its designated storage area.

    • Carefully dispense the required amount, avoiding the creation of aerosols or splashes.

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1]

  • Cleanup and Storage:

    • Decontaminate all work surfaces after use.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Retrieve Chemical prep3->handle1 handle2 Dispense Carefully handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Store Chemical clean2->clean3

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Container Management: Use a chemically resistant container that can be tightly sealed.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not dispose of this chemical down the drain.[1]

Emergency Procedures: Chemical Spill

In the event of a spill, immediate and appropriate action is necessary to minimize harm to personnel and the environment.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Place in Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: A logical flow diagram for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.